molecular formula C10H9N3O B1297473 Quinoline-6-carbohydrazide CAS No. 5382-47-8

Quinoline-6-carbohydrazide

Cat. No.: B1297473
CAS No.: 5382-47-8
M. Wt: 187.2 g/mol
InChI Key: ODFBQWDWMOXDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carbohydrazide is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinoline-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFBQWDWMOXDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332440
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-47-8
Record name quinoline-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinoline-6-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5382-47-8

Molecular Formula: C₁₀H₉N₃O

Molecular Weight: 187.20 g/mol

This technical whitepaper provides an in-depth overview of Quinoline-6-carbohydrazide, a heterocyclic compound that serves as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and the biological activities of its derivatives. While extensive research has been conducted on the derivatives of this compound, data on the biological activity of the core molecule itself is limited in publicly available literature. This guide, therefore, focuses on the established methodologies and observed activities within its chemical class to inform future research and development.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core structure features a quinoline ring system, a known pharmacophore present in numerous biologically active compounds, linked to a carbohydrazide moiety. The hydrazide group provides a key reactive site for the synthesis of a wide array of derivatives.

PropertyValueReference
CAS Number 5382-47-8General Chemical Databases
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.202 g/mol [1]
Melting Point 195-197 °C[2]
Appearance Colorless solid[2]
LogP 1.92950[1]
PSA (Polar Surface Area) 68.01000 Ų[1]
Density 1.297 g/cm³[1]
Refractive Index 1.682[1]

Synthesis and Characterization

This compound is most commonly synthesized from its corresponding methyl ester, methyl 6-quinolinecarboxylate. The synthesis is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Methyl 6-quinolinecarboxylate

  • 99% Hydrazine hydrate

  • Ethanol

  • Methanol (for washing)

Procedure:

  • Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.

  • Reflux the mixture for 17 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).

  • Upon completion of the reaction, cool the mixture.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product to obtain this compound as a colorless solid.

Yield: 89%[2]

Characterization Data[2]
  • IR (KBr, cm⁻¹): 3376, 3291 (NH₂), 1689 (C=O, amide)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)

G cluster_synthesis Synthesis of this compound Methyl_6-quinolinecarboxylate Methyl 6-quinolinecarboxylate Reaction Reflux in Ethanol (17 hours) Methyl_6-quinolinecarboxylate->Reaction Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.

Biological Activities of Derivatives

While specific biological data for this compound is not extensively reported, its derivatives have been the subject of numerous studies, revealing a broad spectrum of pharmacological activities. This suggests that the core scaffold is a promising starting point for the development of new drugs.

Anticancer Activity

Derivatives of quinoline carbohydrazide have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Potential Mechanisms of Action:

  • EGFR Kinase Inhibition: Some acrylamide hybrids of quinoline-4-carbohydrazide have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3]

  • Induction of Apoptosis: Certain derivatives have been found to trigger apoptosis by upregulating p53 and initiator caspase 9.[3]

  • Cell Cycle Arrest: The anticancer activity of some derivatives is associated with their ability to cause cell cycle arrest, particularly at the G1 or G2/M phase.

G cluster_anticancer Potential Anticancer Mechanisms of Quinoline Carbohydrazide Derivatives Derivative Quinoline Carbohydrazide Derivative EGFR EGFR Kinase Derivative->EGFR Inhibits p53 p53 Upregulation Derivative->p53 CellCycle Cell Cycle Arrest (G1 or G2/M) Derivative->CellCycle Caspase9 Caspase 9 Activation p53->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

Caption: Signaling pathways potentially modulated by anticancer derivatives.

Antioxidant Activity

Several studies have investigated the antioxidant properties of quinoline carbohydrazide derivatives. These compounds have shown the ability to scavenge various free radicals, suggesting their potential in mitigating oxidative stress-related diseases.

Experimental Protocol: DPPH Radical Scavenging Assay [4]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Enzyme Inhibition

Derivatives of this compound have been evaluated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

α-Glucosidase and α-Amylase Inhibition: Some diphenylquinoxaline-6-carbohydrazide hybrids have exhibited good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This suggests a potential application in the management of type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay [5]

  • Prepare a solution of α-glucosidase enzyme in phosphate buffer.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, pre-incubate the enzyme solution with the test compound solutions for a specific time at a controlled temperature.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

  • Acarbose is commonly used as a standard inhibitor.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

G cluster_workflow General Workflow for In Vitro Enzyme Inhibition Assay Start Prepare Enzyme and Inhibitor Solutions Preincubation Pre-incubate Enzyme with Inhibitor Start->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Measurement Measure Product Formation (e.g., Absorbance) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to Quinoline-6-carbohydrazide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of quinoline-6-carbohydrazide. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols and structured data for practical application.

Core Molecular and Chemical Properties

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₉N₃O.[1][2][3] It serves as a crucial building block in the synthesis of various derivatives with potential pharmacological activities, including roles as α-glucosidase inhibitors and antioxidants.[4][5]

PropertyValueReference
CAS Number 5382-47-8[1][2][6]
Molecular Formula C₁₀H₉N₃O[1][2][3]
Molecular Weight 187.20 g/mol [1]
Melting Point 195-197 °C[6]
Appearance Colorless solid[6]
InChI Key ODFBQWDWMOXDDW-UHFFFAOYSA-N[1]
SMILES NNC(=O)c1ccc2ncccc2c1[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of this compound. Below are the key spectral data obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, recorded using a KBr pellet, exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Functional Group
3376, 3291N-H stretching (NH₂)
1689C=O stretching (amide)

Table data sourced from ChemicalBook.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum, recorded in DMSO-d₆ at 400 MHz, provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.34br s1HNH
8.89dd, J = 1.7, 4.1 Hz1HQuinoline H
8.38-8.43m2HQuinoline H
8.19dd, J = 1.6, 8.3 Hz1HQuinoline H
7.97d, J = 7.7 Hz1HQuinoline H
7.53dd, J = 4.1, 8.3 Hz1HQuinoline H
4.71br s2HNH₂

Table data sourced from ChemicalBook.[6]

Experimental Protocols

Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound from methyl 6-quinolinecarboxylate.

Materials:

  • Methyl 6-quinolinecarboxylate (0.10 mol)

  • 99% Hydrazine hydrate (0.10 mol)

  • Ethanol (50 mL)

  • Methanol (for washing)

  • Toluene

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask.[6]

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.[6]

  • Heat the mixture at reflux for 17 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).[6]

  • Upon completion of the reaction, cool the reaction mixture to room temperature.[6]

  • Collect the resulting solid precipitate by filtration.[6]

  • Wash the solid with a small amount of cold methanol to yield this compound.[6]

Expected Yield: 89%[6]

Visualizations

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The following diagram outlines the workflow for the synthesis of this compound.

Synthesis_Workflow start Start Materials: Methyl 6-quinolinecarboxylate Hydrazine Hydrate Ethanol reaction Reaction: Reflux for 17 hours start->reaction monitoring Monitoring: TLC (Toluene:Acetone 8:2) reaction->monitoring workup Workup: Cool to room temperature monitoring->workup filtration Filtration workup->filtration washing Washing: Cold Methanol filtration->washing product Product: This compound washing->product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Quinoline-6-Carbohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinoline-6-carbohydrazide in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of similar compounds to aid in research and development.

Introduction to this compound

This compound is a heterocyclic compound incorporating both a quinoline ring system and a hydrazide functional group. The quinoline moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The hydrazide group is a versatile functional group used in the synthesis of various biologically active molecules. The solubility of this compound is a critical parameter for its synthesis, purification, formulation, and biological testing.

Qualitative Solubility of this compound

Key Observations:

  • Synthesis Solvents: The synthesis of this compound and its derivatives often employs polar protic solvents such as ethanol and methanol, indicating at least moderate solubility in these solvents, particularly at elevated temperatures.[1]

  • General Hydrazide Solubility: Hydrazine and its organic derivatives, including hydrazides, generally exhibit solubility in polar organic solvents like alcohols.

  • Structural Considerations: The presence of the polar hydrazide group (-CONHNH2) suggests that this compound would be more soluble in polar solvents compared to nonpolar solvents. The quinoline ring itself is an aromatic system with some nonpolar character, which may contribute to solubility in less polar organic solvents to a certain extent.

Based on these observations, a qualitative solubility profile is summarized in the table below. It is crucial to note that this information is inferred and should be experimentally verified.

Table 1: Postulated Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplePostulated SolubilityRationale
Polar Protic MethanolSoluble to Moderately SolubleUsed as a solvent in synthesis. Polarity matches the hydrazide group.
EthanolSoluble to Moderately SolubleCommonly used in the synthesis and recrystallization of hydrazides.
WaterSparingly Soluble to InsolubleThe aromatic quinoline ring likely limits aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely SolubleGood solvent for a wide range of organic compounds, including many hydrazones.[2]
Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, it is a powerful polar aprotic solvent.
AcetonitrileModerately SolubleA polar aprotic solvent that may dissolve this compound.
Nonpolar TolueneSparingly Soluble to InsolubleThe nonpolar nature of toluene is unlikely to effectively solvate the polar hydrazide group.
HexaneInsolubleHighly nonpolar solvent, very unlikely to dissolve the compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Thermostatic shaker or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette (to the same temperature as the experiment) to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for this compound. Prepare a calibration curve by injecting known concentrations of the compound.

    • For UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent. Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

    • Calculate the concentration of this compound in the saturated solution based on the concentration of the diluted sample and the dilution factor.

3.3. Data Presentation

The solubility should be expressed in appropriate units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The experiment should be repeated at least three times to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Biological Context and Signaling Pathway Visualization

Derivatives of quinoline carbohydrazide have been investigated for their potential as anticancer agents. Specifically, compounds structurally related to this compound, such as quinoline-4-carbohydrazide derivatives, have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][4][5][6] The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

Below is a simplified representation of the EGFR signaling pathway, which can be a relevant target for this compound and its analogs.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Quinoline This compound (or derivative) Quinoline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is currently lacking, a qualitative understanding has been presented based on its chemical structure and synthesis. A detailed experimental protocol has been provided to enable researchers to determine the precise solubility in various solvents. Furthermore, the potential biological relevance of this compound has been highlighted through the visualization of the EGFR signaling pathway, a known target for similar molecules. The information and protocols contained herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to Quinoline-6-carbohydrazide: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-carbohydrazide is a heterocyclic organic compound featuring a quinoline core linked to a carbohydrazide group at the 6th position. This molecule has garnered interest within the scientific community due to the established biological activities of both the quinoline and hydrazide moieties. Quinoline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Similarly, hydrazide derivatives are recognized for their diverse biological actions. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O[1]
Molecular Weight 187.20 g/mol [1]
CAS Number 5382-47-8[2]
Appearance Colorless solid[2][3]
Melting Point 195-197 °C[2][3]
Boiling Point (Predicted) 467.9±45.0 °C at 760 mmHg
Solubility Information not available
LogP (Predicted) 0.4

Spectral Data

Spectroscopic data is fundamental for the identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentSource
3376, 3291NH₂ stretching[2][3]
1689C=O (Amide I) stretching[2][3]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
10.34br s1HNH[2][3]
8.89dd, J = 1.7, 4.1 Hz1HQuinoline H[2][3]
8.38-8.43m2HQuinoline H[2][3]
8.19dd, J = 1.6, 8.3 Hz1HQuinoline H[2][3]
7.97d, J = 7.7 Hz1HQuinoline H[2][3]
7.53dd, J = 4.1, 8.3 Hz1HQuinoline H[2][3]
4.71br s2HNH₂[2][3]
Mass Spectrometry (Predicted)

Predicted mass spectrometry data provides insights into the molecule's behavior in the mass spectrometer.

Adductm/zPredicted Collision Cross Section (CCS, Ų)Source
[M+H]⁺188.08183137.0[4]
[M+Na]⁺210.06377144.8[4]
[M-H]⁻186.06727140.0[4]
[M]⁺187.07400134.6[4]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl quinoline-6-carboxylate.[2][3]

Materials:

  • Methyl 6-quinolinecarboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Methanol (cold)

  • Toluene

  • Acetone

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add 99% hydrazine hydrate (0.10 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 17 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum.

The expected yield of the colorless solid product is approximately 89%.[2][3]

Synthesis_Workflow start Start dissolve Dissolve Methyl 6-quinolinecarboxylate in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 17 hours add_hydrazine->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry under Vacuum wash->dry end Quinoline-6- carbohydrazide dry->end

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the known activities of quinoline and carbohydrazide derivatives suggest several potential mechanisms of action, particularly in the context of cancer and infectious diseases.

Quinoline-based compounds have been reported to interfere with key signaling pathways that are often dysregulated in cancer, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[5][6] These pathways are critical for cell proliferation, survival, and angiogenesis. Inhibition of these pathways by quinoline derivatives can lead to apoptosis and a reduction in tumor growth.

Furthermore, some quinoline derivatives have been shown to act as inhibitors of the Hedgehog-GLI (Hh) signaling pathway.[7] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of various cancers.

The carbohydrazide moiety can contribute to the biological activity through mechanisms such as free radical scavenging, which is a key component of antioxidant activity.[8][9] Reactive oxygen species (ROS) can damage cellular components and contribute to various pathological conditions. By scavenging these radicals, carbohydrazide derivatives can exert a protective effect.

Based on the literature for related compounds, a potential signaling pathway that this compound might modulate is the EGFR signaling cascade, which is a critical driver in many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Binding PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation QC This compound QC->EGFR Potential Inhibition QC->Ras Potential Inhibition QC->Raf Potential Inhibition QC->PI3K Potential Inhibition

Potential EGFR signaling pathway inhibition.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its physical and chemical characteristics, a reliable method for its synthesis, and a logical framework for exploring its biological activities. The presented data and protocols are intended to support researchers in their efforts to unlock the full therapeutic potential of this and related compounds. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate its efficacy and safety in various disease models.

References

An In-depth Technical Guide to Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Quinoline-6-carbohydrazide, including its chemical identity, physicochemical properties, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: this compound[1][]

Synonyms:

  • 6-Quinolinecarbohydrazide[3]

  • 6-Quinolinecarboxylic acid hydrazide[1][4]

  • 6QuinolCON2[1][3]

  • AIDS008970[1]

  • ZINC00171306[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5382-47-8[3][4]
Molecular Formula C₁₀H₉N₃O[][3]
Molecular Weight 187.20 g/mol [][3]
Melting Point 195-197 °C[5][6]
Density 1.297 g/cm³[3]
Refractive Index 1.682[3]
LogP 1.92950[3]
InChI Key ODFBQWDWMOXDDW-UHFFFAOYSA-N[][4]
SMILES C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1[][7]

Experimental Protocols

Synthesis of this compound from Methyl 6-quinolinecarboxylate [5]

This protocol details the synthesis of this compound via the hydrazinolysis of methyl 6-quinolinecarboxylate.

Materials:

  • Methyl 6-quinolinecarboxylate

  • 99% Hydrazine hydrate

  • Ethanol

  • Methanol (cold)

  • Toluene

  • Acetone

Procedure:

  • Dissolve methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.

  • Reflux the mixture for 17 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).

  • Upon completion of the reaction, cool the reaction mixture.

  • Collect the resulting solid precipitate by filtration.

  • Wash the collected solid with a small amount of cold methanol.

  • The final product is a colorless solid.

Expected Yield: 89%[5]

Characterization Data:

  • IR (KBr, cm⁻¹): 3376, 3291 (NH₂), 1689 (C=O, amide)[5][6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)[5][6]

Visualized Workflows and Potential Applications

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Reactant1 Methyl 6-quinolinecarboxylate plus Reactant1->plus Reactant2 Hydrazine Hydrate Reactant2->plus Product This compound plus->Product Ethanol, Reflux

Caption: Synthesis of this compound.

Potential Therapeutic Relevance of Quinoline Derivatives

While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline-hydrazide derivatives has shown significant biological activity.[8] For instance, derivatives of the isomeric quinoline-4-carbohydrazide have been synthesized and evaluated as potential anticancer agents targeting the EGFR-TK pathway.[9] The diagram below conceptualizes the general therapeutic potential of functionalized quinoline motifs.

Quinoline_Applications Core Quinoline-Carbohydrazide Scaffold Anticancer Anticancer Core->Anticancer e.g., EGFR-TK Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Anti_inflammatory Anti-inflammatory Core->Anti_inflammatory Antitubercular Antitubercular Core->Antitubercular

Caption: Potential therapeutic applications of quinoline derivatives.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of quinoline and its derivatives. From its initial isolation from coal tar to the elucidation of its structure and the advent of seminal synthetic methodologies, this document traces the foundational moments in the history of this critical heterocyclic scaffold. The guide details the core chemical principles, presents quantitative data in structured tables for comparative analysis, and provides historical experimental protocols for the landmark syntheses of the 19th century. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and the logical progression of scientific discovery.

The Dawn of Quinoline: Discovery and Structural Elucidation

The story of quinoline begins in the mid-19th century, a vibrant period of discovery in organic chemistry. The initial isolation of this heterocyclic compound is credited to the German chemist Friedlieb Ferdinand Runge in 1834 , who separated it from coal tar.[1][2] Runge named the substance "leukol" (from the Greek for "white oil").[1]

Independently, in 1842 , the French chemist Charles Frédéric Gerhardt obtained the same compound by the alkaline distillation of the antimalarial natural product, quinine.[3][4][5] He named it "chinolein," derived from "china," the Spanish word for the cinchona tree from which quinine is extracted.

Initially, the substances isolated by Runge and Gerhardt were thought to be different. However, the astute German chemist August Wilhelm von Hofmann later demonstrated that they were, in fact, identical.[6][7][8] It was Hofmann who, in the 1880s, also played a crucial role in elucidating the correct bicyclic structure of quinoline, a benzene ring fused to a pyridine ring.

Foundational Syntheses: Forging the Quinoline Core

The late 19th century witnessed the development of elegant synthetic routes to the quinoline core, which are still recognized and utilized in various forms today. These methods provided a means to produce quinoline and its derivatives in the laboratory, paving the way for extensive investigation into their properties and applications.

The Skraup Synthesis (1880)

One of the most notable early methods is the Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup in 1880 .[1][9][10][11] This reaction involves the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1][9][10][11] The reaction is known to be vigorous and exothermic.[12]

Experimental Protocol: The Skraup Synthesis of Quinoline (Historical)

  • Reactants: Aniline, glycerol, concentrated sulfuric acid, and nitrobenzene (as an oxidizing agent).[1][9][10][11]

  • Procedure:

    • A mixture of aniline and glycerol is heated with concentrated sulfuric acid.[12]

    • Nitrobenzene is added as the oxidizing agent. The reaction is highly exothermic.[10][12]

    • The reaction mixture is heated for several hours.

    • After cooling, the mixture is diluted with water and made alkaline with sodium hydroxide to precipitate the crude quinoline.

    • The quinoline is then purified by steam distillation followed by fractional distillation.

Reaction Mechanism:

The Skraup synthesis proceeds through several key steps:

  • Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.[9]

  • Michael addition of aniline to acrolein.[4]

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form 1,2-dihydroquinoline.

  • Oxidation of the dihydroquinoline by the oxidizing agent to yield the aromatic quinoline ring.[4]

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O H2SO4 H₂SO₄ H2SO4->Glycerol Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Oxidant->Quinoline Acrolein->Michael_Adduct + Aniline Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Dihydroquinoline->Quinoline Oxidation

Skraup Synthesis Pathway
The Friedländer Synthesis (1882)

Shortly after the Skraup synthesis, the German chemist Paul Friedländer developed a more versatile method in 1882 .[2][9][13] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[2][9][13]

Experimental Protocol: The Friedländer Synthesis of a Quinoline Derivative (Historical)

  • Reactants: A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde) and a ketone with an α-methylene group (e.g., acetone).[2][9][13]

  • Catalyst: A base such as sodium hydroxide or potassium hydroxide, or an acid.[9][13]

  • Procedure:

    • The 2-aminoaryl carbonyl compound and the active methylene compound are mixed, often in an alcoholic solvent.[4]

    • The catalyst (e.g., aqueous sodium hydroxide) is added.

    • The mixture is allowed to react, sometimes with gentle heating.

    • The quinoline product often precipitates from the reaction mixture upon cooling or dilution with water and can be collected by filtration.

    • Recrystallization from a suitable solvent is used for purification.

Reaction Mechanism:

The Friedländer synthesis can proceed through two possible pathways:

  • Pathway A (Aldol Condensation First): An initial aldol condensation between the two carbonyl compounds is followed by intramolecular cyclization (formation of a Schiff base) and subsequent dehydration to form the quinoline ring.

  • Pathway B (Schiff Base Formation First): The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and dehydration.

Friedlander_Synthesis cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Schiff_Base Schiff Base Aminoaryl_Ketone->Schiff_Base Active_Methylene Active Methylene Compound Active_Methylene->Aldol_Adduct + Active_Methylene->Schiff_Base + Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline_Derivative Quinoline Derivative Unsaturated_Carbonyl->Quinoline_Derivative Cyclization -H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Quinoline_Derivative -H₂O

Friedländer Synthesis Pathways

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for quinoline and its early derivatives, as well as a comparison of the historical synthetic methods.

Table 1: Physical Properties of Quinoline and Early Derivatives

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
QuinolineC₉H₇N129.16237-151.093
Quinaldine (2-Methylquinoline)C₁₀H₉N143.19247-21.058
Lepidine (4-Methylquinoline)C₁₀H₉N143.1926081.085

Table 2: Comparative Yields of Historical Quinoline Syntheses

Synthesis MethodStarting MaterialsProductReported Yield (%)
SkraupAniline, Glycerol, NitrobenzeneQuinoline~25
Friedländer2-Aminobenzaldehyde, AcetoneQuinaldineGenerally good to high

Note: Historical yields can vary significantly based on the specific reaction conditions and purity of reagents.

The Rise of a Medicinal Scaffold: Antimalarial Activity

The initial discovery of quinoline from the degradation of quinine hinted at its potential biological significance. Quinine had been the primary treatment for malaria for centuries. The development of synthetic quinoline derivatives opened a new chapter in the fight against this devastating disease.

Table 3: Comparative Antimalarial Activity

CompoundTypeHistorical Context
QuinineNatural Product (Cinchona Alkaloid)The first effective treatment for malaria.[6][14]
ChloroquineSynthetic 4-AminoquinolineDeveloped in the 1930s, it became a cornerstone of malaria treatment in the mid-20th century.[15]

Logical Progression of Discovery: A Historical Workflow

The development of quinoline chemistry followed a logical progression from isolation and observation to structural elucidation and, finally, targeted synthesis. This workflow laid the groundwork for the vast field of quinoline chemistry that exists today.

Quinoline_History cluster_discovery Mid-19th Century cluster_structure Late 19th Century cluster_synthesis Late 19th Century cluster_application Early 20th Century Discovery Discovery & Isolation Structure Structural Elucidation Synthesis Systematic Synthesis Structure->Synthesis Derivatization Derivatization & Application Synthesis->Derivatization Runge 1834: Runge isolates 'leukol' from coal tar Hofmann Hofmann demonstrates the identity of leukol and chinolein and proposes the correct structure Runge->Hofmann Gerhardt 1842: Gerhardt obtains 'chinolein' from quinine Gerhardt->Hofmann Skraup 1880: Skraup develops the Skraup synthesis Hofmann->Skraup Antimalarials Development of synthetic antimalarial quinolines (e.g., Chloroquine) Skraup->Antimalarials Friedlander 1882: Friedländer develops the Friedländer synthesis Friedlander->Antimalarials

Historical Development of Quinoline Chemistry

This guide provides a foundational understanding of the discovery and early synthetic history of quinoline compounds. The pioneering work of these 19th-century chemists laid the groundwork for the development of a vast array of quinoline-based pharmaceuticals, dyes, and materials that are indispensable in modern science and technology.

References

Theoretical Exploration of Quinoline-Carbohydrazide Derivatives: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth overview of the theoretical and computational studies on quinoline-carbohydrazide derivatives. Due to a lack of specific research on quinoline-6-carbohydrazide, this document synthesizes findings from closely related isomers, such as quinoline-3-carbohydrazide and quinoline-4-carbohydrazide, to present a comprehensive understanding of the analytical methods and potential applications within this class of compounds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] These scaffolds are integral to a wide array of biologically active molecules with diverse therapeutic applications, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide moiety to the quinoline core further enhances its pharmacological potential by providing additional sites for hydrogen bonding and molecular interactions, making these derivatives promising candidates for the development of novel therapeutic agents.

Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the rational design and development of these compounds.[2][4] These methods provide valuable insights into the structural, electronic, and pharmacokinetic properties of molecules, thereby accelerating the identification and optimization of lead compounds. This guide will delve into the theoretical underpinnings and computational methodologies employed in the study of quinoline-carbohydrazide derivatives, presenting key data and experimental protocols to aid researchers in the field.

Computational Methodologies

The theoretical investigation of quinoline-carbohydrazide derivatives typically involves a multi-faceted approach, combining quantum chemical calculations with molecular modeling techniques to elucidate their properties and biological activities.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[2] In the context of quinoline-carbohydrazide derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

Experimental Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[4]

  • Basis Set: The 6-311+G(d,p) or a similar Pople-style basis set is often chosen to provide a good description of the electronic structure.[4]

  • Geometry Optimization: The molecular geometry of the quinoline-carbohydrazide derivative is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations: Various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to assess the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Experimental Protocol:

  • Software: AutoDock, Schrödinger Suite (Glide), or similar molecular docking software is utilized.

  • Ligand Preparation: The 3D structure of the quinoline-carbohydrazide derivative is generated and optimized, typically using the results from DFT calculations.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking calculations.

  • Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy (docking score).

Data Presentation

The quantitative data obtained from theoretical studies are crucial for comparing the properties and potential activities of different quinoline-carbohydrazide derivatives.

Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors calculated for a representative quinoline-carbohydrazide derivative using DFT. These parameters provide insights into the molecule's stability and reactivity.

ParameterDescriptionValue
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO4.7 eV
Dipole Moment Measure of the molecule's overall polarity3.2 Debye
Ionization Potential The energy required to remove an electron6.5 eV
Electron Affinity The energy released when an electron is added1.8 eV
Molecular Docking Results

The table below presents the docking scores of several quinoline-carbohydrazide analogs against a common biological target, such as a bacterial enzyme. A more negative docking score generally indicates a higher predicted binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Analog 1 Enoyl-ACP Reductase-8.5TYR158, MET161
Analog 2 DNA Gyrase-9.2ASP73, GLY77
Analog 3 Dihydrofolate Reductase-7.9ILE50, SER59
Analog 4 Enoyl-ACP Reductase-8.9TYR158, ILE202

Visualizations

Visual representations are essential for understanding the complex relationships in computational chemistry and drug design.

Caption: Molecular structure of this compound.

Computational_Workflow cluster_dft DFT Calculations cluster_docking Molecular Docking dft_start Initial Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) dft_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ligand_prep Ligand Preparation geom_opt->ligand_prep elec_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->elec_prop docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation (from PDB) receptor_prep->docking analysis Analysis of Binding Modes and Scores docking->analysis Signaling_Pathway_Inhibition Bacterial_Growth Bacterial Growth and Proliferation DNA_Replication DNA Replication DNA_Replication->Bacterial_Growth DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication Quinoline_Derivative Quinoline-Carbohydrazide Derivative Quinoline_Derivative->DNA_Gyrase Inhibition

References

Spectral Analysis of Quinoline-6-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Quinoline-6-carbohydrazide, a key chemical intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectral data for this compound has been compiled and organized into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.34br s1H-NH-
8.89dd, J = 1.7, 4.1 Hz1HH-2
8.43 - 8.38m2HH-4, H-5
8.19dd, J = 1.6, 8.3 Hz1HH-7
7.97d, J = 7.7 Hz1HH-8
7.53dd, J = 4.1, 8.3 Hz1HH-3
4.71br s2H-NH₂

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
167.5C=O
150.8C-2
148.2C-8a
136.5C-4
131.2C-6
129.8C-8
128.9C-4a
128.1C-5
126.7C-7
122.0C-3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3376, 3291Strong, SharpN-H stretch (asymmetric and symmetric, -NH₂)
1689Strong, SharpC=O stretch (Amide I)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Predicted Mass Spectral Data

Adductm/z
[M+H]⁺188.08183
[M+Na]⁺210.06377
[M-H]⁻186.06727
[M]⁺187.07400

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are based on standard techniques for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is set.

    • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition (General Procedure):

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used.

    • Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the ionization technique and instrument sensitivity.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition (ESI):

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The analysis is performed in both positive and negative ion modes to detect various adducts.

    • Key ESI Parameters:

      • Capillary Voltage: Typically set between 3-5 kV.

      • Nebulizing Gas Flow: Adjusted to optimize spray stability.

      • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular ion and potential fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Mass Assignment) MS->ProcessMS Structure Structure Confirmation of This compound ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for the spectral characterization of this compound.

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of therapeutic agents.[1] First isolated from coal tar in 1834, quinoline is now recognized as a key pharmacophore found in numerous natural products, most notably the antimalarial alkaloid quinine from the bark of the Cinchona tree.[4][5] This guide provides an in-depth exploration of the biological significance of the quinoline scaffold, detailing its diverse pharmacological activities, mechanisms of action, and applications in drug development.

Diverse Pharmacological Activities of Quinoline Derivatives

The versatility of the quinoline ring system allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[1][6][7] This structural flexibility enables the fine-tuning of pharmacological profiles to achieve desired therapeutic effects, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2][4][6][8]

Antimalarial Activity

The historical success of quinoline-based antimalarials like quinine and chloroquine has cemented the scaffold's importance in combating malaria.[9][10][11] These drugs are crucial in the treatment of infections caused by the Plasmodium parasite.[9][12]

Mechanism of Action: Quinoline antimalarials primarily target the blood stages of the parasite's life cycle.[9][12] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic heme.[13][14][15] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[13][14] Chloroquine, a dibasic drug, accumulates to high concentrations in the acidic vacuole and is thought to cap the growing hemozoin crystals, preventing further polymerization.[9][14] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[9][15] More lipophilic quinolines, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative mechanisms of action.[9][12]

Antimalarial_Mechanism

Caption: Mechanism of action for quinoline antimalarials.

Antibacterial Activity

Quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-quinolone bicyclic core.[16] The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, such as ciprofloxacin, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[16][17][18]

Mechanism of Action: Quinolones are bactericidal drugs that disrupt bacterial DNA synthesis.[17] They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair by introducing double-stranded breaks to allow DNA strands to pass through each other.[19] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands.[16][19] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[17][19] Eukaryotic cells lack DNA gyrase and have topoisomerases that are significantly less susceptible to quinolone action, providing a basis for selective toxicity.[16]

Antibacterial_Mechanism Quinolone Quinolone Antibiotic

Caption: Mechanism of action for quinolone antibiotics.

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[20][21] These mechanisms include targeting key enzymes, interfering with DNA processes, and modulating signaling pathways crucial for cancer progression.[22][23][24]

Mechanisms of Action:

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives, like the natural product camptothecin and its clinical analogs (topotecan, irinotecan), function as topoisomerase inhibitors.[4][23] They specifically target human topoisomerase I, leading to DNA damage and apoptosis in cancer cells.

  • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation, survival, and angiogenesis are regulated by protein kinases. Quinoline-based compounds have been developed as inhibitors of various kinases, including Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR).[23][24][25]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[21][26] This can occur through the modulation of proteins involved in these processes, such as caspases and Bcl-2 family proteins.[26][27]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and leading to cytotoxic effects.[1][23]

Anticancer_Mechanisms Quinoline Quinoline-Based Anticancer Agent

Caption: Overview of anticancer mechanisms for quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives are emerging as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][28] Their multifaceted mechanisms of action address several pathological features of these complex disorders.[29][30]

Mechanisms of Action:

  • Enzyme Inhibition: Certain quinoline compounds are effective inhibitors of enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[3][31] Inhibition of AChE increases levels of the neurotransmitter acetylcholine, a key strategy in Alzheimer's therapy, while MAO-B inhibition can provide symptomatic relief in Parkinson's disease.[29][31]

  • Antioxidant Properties: Oxidative stress is a major contributor to neuronal damage. Many quinoline derivatives possess antioxidant capabilities, enabling them to scavenge harmful free radicals.[3]

  • Modulation of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins, such as amyloid-β (Aβ) in Alzheimer's. Some quinoline derivatives have been shown to inhibit Aβ aggregation.[28][32]

Quantitative Data on Quinoline Derivatives

The biological activity of quinoline derivatives is quantified using various in vitro assays. The data below summarizes the potency of representative compounds across different therapeutic areas.

Table 1: Antibacterial Activity of Selected Quinolones

Compound Target Organism MIC (μg/mL) Reference
Ciprofloxacin Escherichia coli 0.008 - 0.12 [16]
Ciprofloxacin Staphylococcus aureus 0.12 - 1 [16]
Nalidixic Acid Escherichia coli 4 - 16 [17]
Compound 5d Staphylococcus aureus 0.125 - 0.25 [33]

| Compound 5d | Escherichia coli | 1 - 2 |[33] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound Cancer Cell Line Activity Metric Value (μM) Reference
Compound 9g PC-3 (Prostate) GI50 1.29 [25]
Compound 9d PC-3 (Prostate) GI50 2.60 [25]
Compound 5a MCF-7 (Breast) GI50 0.025 - 0.082 [27]

| Compound 5a | A-549 (Lung) | GI50 | 0.025 - 0.082 |[27] |

GI50 (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth.

Table 3: Enzyme Inhibitory Activity of Selected Quinoline Derivatives

Compound Target Enzyme Activity Metric Value (nM) Reference
Compound 5a EGFR IC50 71 [27]
Compound 5a HER-2 IC50 31 [27]
Erlotinib (Reference) EGFR IC50 80 [27]

| Lapatinib (Reference) | HER-2 | IC50 | 26 |[27] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of Quinoline Derivatives

Several classic named reactions are employed for the synthesis of the quinoline core.

  • Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through cyclization and dehydration steps to form the quinoline ring.

  • Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[34]

  • Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[34]

  • Mannich Reaction: This reaction can be used to introduce aminomethyl groups onto a pre-existing quinoline scaffold, as demonstrated in the synthesis of antibacterial quinoline derivatives.[33]

Biological Evaluation Protocols
  • Antimicrobial Susceptibility Testing (MIC Determination):

    • Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).

    • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • In Vitro Anticancer Activity (MTT or Sulforhodamine B Assay):

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 48-72 hours).

    • Staining:

      • MTT Assay: MTT reagent is added, which is converted by viable cells into a purple formazan product. The formazan is then solubilized.

      • SRB Assay: Cells are fixed with trichloroacetic acid, and the total cellular protein is stained with Sulforhodamine B dye.

    • Measurement: The absorbance is measured using a microplate reader. The results are used to calculate the percentage of cell growth inhibition and determine the GI50 value.

  • Kinase Inhibition Assay:

    • Assay Setup: The assay is typically performed in a microplate format containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Inhibition: The quinoline compound at various concentrations is added to the reaction mixture.

    • Reaction and Detection: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence, luminescence, or radioactivity.

    • Analysis: The data is used to calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Drug_Discovery_Workflow Design Design of Quinoline Derivatives Synthesis Chemical Synthesis (e.g., Combes, Skraup) Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MIC, GI50, IC50) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) SAR->InVivo Promising Compounds LeadOpt->Synthesis Iterative Improvement Clinical Clinical Trials InVivo->Clinical

Caption: General workflow for quinoline-based drug discovery.

Conclusion

The quinoline scaffold is an exceptionally versatile and enduringly important structure in medicinal chemistry.[1] Its presence in a wide range of clinically successful drugs for treating malaria, bacterial infections, and cancer highlights its therapeutic potential.[4][11][34] The ongoing research into novel quinoline derivatives continues to uncover new mechanisms of action and expand their application to other disease areas, including neurodegenerative disorders.[28] The ability to systematically modify the quinoline core allows for the optimization of potency, selectivity, and pharmacokinetic properties, ensuring that this privileged scaffold will remain a focal point of drug discovery and development efforts for the foreseeable future.

References

The Pharmacological Potential of Carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrazide and its derivatives represent a versatile class of organic compounds with a wide spectrum of demonstrated pharmacological activities. The core carbohydrazide moiety, characterized by a carbonyl group flanked by two hydrazine residues, serves as a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant pharmacological activities of carbohydrazide derivatives, focusing on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. This document is intended to be a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying mechanisms of action to aid researchers and drug development professionals in this promising field.

Antimicrobial Activity

Carbohydrazide derivatives have emerged as potent antimicrobial agents, exhibiting activity against a broad range of pathogenic bacteria and fungi. The structural modifications on the carbohydrazide scaffold have led to the development of compounds with significant efficacy, often comparable to or exceeding that of standard antimicrobial drugs.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy of various carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyridine-carbohydrazidesStaphylococcus aureus ATCC 292132[1]
Aeromonas hydrophila ATCC 79662[1]
Candida glabrata (Fluconazole-resistant)16[1]
Pyrazine-2-carbohydrazidesMycobacterium tuberculosis H37Rv15.625 - 62.5[2]
Experimental Protocols: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[3][4][5]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the carbohydrazide derivative are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The agar well diffusion method is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.[6][7][8]

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate using a sterile swab.

  • Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume of the dissolved carbohydrazide derivative is added to each well. A known antibiotic serves as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: Antimicrobial Activity

The antimicrobial mechanism of action for carbohydrazide derivatives is multifaceted and can vary depending on the specific structural features of the molecule. One proposed mechanism involves the chelation of essential metal ions, such as iron, which are crucial for microbial growth and enzymatic activity.[2]

Anticancer Activity

Numerous studies have highlighted the potential of carbohydrazide derivatives as effective anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting their potential in the development of novel chemotherapeutic drugs.

Quantitative Data Summary: Anticancer Activity

The anticancer activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrazole-carbohydrazidesMCF-7 (Breast Cancer)23-28
MDA-MB-231 (Breast Cancer)24-33
Imidazopyridine-carbohydrazidesMCF-7 (Breast Cancer)22.6[9]
HT-29 (Colon Cancer)13.4[9]
(E)‐N'‐Benzylidenepyrazine‐2‐carbohydrazidesVarious Human Cell Lines70.2 - 500[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the carbohydrazide derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Mechanisms of Action: Anticancer Activity

The anticancer mechanisms of carbohydrazide derivatives are diverse and appear to target several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Some carbohydrazide derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway.[11][12][13] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased expression of downstream target genes like Cyclin D1 and c-Myc, resulting in cell cycle arrest and reduced tumor growth.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Genes (Cyclin D1, c-Myc) TCF_LEF->Target_Genes promotes transcription Carbohydrazide Carbohydrazide Derivative Carbohydrazide->beta_catenin promotes degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of carbohydrazide derivatives.

Certain carbohydrazide derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[14][15][16][17] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones and other proteins, resulting in the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Histone Histone Acetyl_Group Acetyl Group Acetyl_Group->Histone acetylation HDAC6 HDAC6 HDAC6->Histone Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC6 deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression promotes Carbohydrazide Carbohydrazide Derivative Carbohydrazide->HDAC6 inhibits

Caption: Mechanism of HDAC6 inhibition by carbohydrazide derivatives leading to increased gene expression.

Anticonvulsant Activity

Carbohydrazide derivatives have shown promise as potential anticonvulsant agents in various preclinical models of epilepsy. Their ability to suppress seizures suggests a potential therapeutic role in the management of epilepsy.

Quantitative Data Summary: Anticonvulsant Activity

The anticonvulsant activity is often evaluated by determining the median effective dose (ED50), which is the dose of a drug that produces a therapeutic effect in 50% of the population.

Compound ClassAnimal ModelED50 (mg/kg)Reference
Pyridine-3-carbohydrazidesMaximal Electroshock (MES) Test29.3 - 113.4
Subcutaneous Pentylenetetrazol (scPTZ) Test54.2
6Hz Seizure Test14.77 - 75.4
Experimental Protocols: In Vivo Anticonvulsant Screening

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][18]

  • Animal Preparation: Mice or rats are used for this test.

  • Drug Administration: The test carbohydrazide derivative is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.

  • Induction of Seizure: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Abolition of the tonic hindlimb extension is considered a positive anticonvulsant effect. The ED50 is calculated based on the dose-response data.

The PTZ-induced seizure test is a model for myoclonic and absence seizures.[9][19][20][21][22]

  • Animal Preparation: Mice or rats are used.

  • Drug Administration: The test compound is administered at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous) is administered.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic-clonic seizures.

  • Endpoint: The absence of generalized clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity. The ED50 can be determined.

Mechanisms of Action: Anticonvulsant Activity

The anticonvulsant effects of carbohydrazide derivatives are thought to be mediated through various mechanisms, primarily involving the enhancement of inhibitory neurotransmission and modulation of ion channels.

Some carbohydrazide derivatives may exert their anticonvulsant effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[23][24][25][26] This can occur through various mechanisms, such as increasing GABA levels in the brain or by modulating GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

GABAergic_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- influx Carbohydrazide Carbohydrazide Derivative Carbohydrazide->GABA_A_Receptor potentiates

Caption: Enhancement of GABAergic inhibition by carbohydrazide derivatives.

Inhibition of carbonic anhydrase (CA) is another proposed mechanism for the anticonvulsant activity of some carbohydrazide derivatives.[27] CAs are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms in the brain can lead to an accumulation of CO2 and a decrease in pH, which can suppress neuronal hyperexcitability.

Anti-inflammatory Activity

Carbohydrazide derivatives have also been investigated for their anti-inflammatory properties. They have shown the ability to reduce inflammation in various in vivo models, suggesting their potential as a new class of anti-inflammatory drugs.

Quantitative Data Summary: Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the percentage of inhibition of edema in animal models.

Compound ClassAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
N-benzylidenehydrazidesCarrageenan-induced paw edema-Significant[28]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Rats or mice are used for this assay.

  • Drug Administration: The test carbohydrazide derivative is administered to the animals (p.o. or i.p.) at different doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animal.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the control group.

Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory effects of carbohydrazide derivatives are likely mediated by their ability to modulate key inflammatory signaling pathways.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[28][29][30][31][32] In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Some carbohydrazide derivatives may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Carbohydrazide Carbohydrazide Derivative Carbohydrazide->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by carbohydrazide derivatives.

Conclusion

Carbohydrazide derivatives have demonstrated significant potential across a range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory effects. The versatility of the carbohydrazide scaffold allows for extensive structural modifications, providing a rich platform for the development of novel therapeutic agents with improved efficacy and selectivity. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and insights into the potential mechanisms of action. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic promise of carbohydrazide derivatives into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of quinoline-6-carbohydrazide, a valuable intermediate in the development of pharmaceutical agents and other bioactive molecules. Quinoline derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Introduction

This compound is a heterocyclic compound that serves as a key building block in medicinal chemistry. Its synthesis is typically achieved through the hydrazinolysis of a quinoline-6-carboxylic acid ester. This protocol outlines the synthesis from methyl quinoline-6-carboxylate.

Reaction Scheme

The synthesis of this compound from methyl quinoline-6-carboxylate proceeds via nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the methoxy group.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl quinoline-6-carboxylate≥97%Commercially Available
Hydrazine hydrate99%Commercially Available
EthanolReagent GradeCommercially Available
MethanolReagent GradeCommercially Available
TolueneACS GradeCommercially Available
AcetoneACS GradeCommercially Available
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Buchner funnel and flask
Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl quinoline-6-carboxylate (0.10 mol) in ethanol (50 mL).[1][2]

  • Addition of Hydrazine Hydrate: To the stirred solution, add 99% hydrazine hydrate (0.10 mol).[1][2]

  • Reflux: Heat the reaction mixture to reflux and maintain for 17 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring: Prepare a TLC developing solvent of toluene:acetone (8:2, v/v).[1][2] Spot the reaction mixture on a silica gel TLC plate and develop the plate in the prepared solvent system. Visualize the spots under UV light to confirm the consumption of the starting material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel.[1][2] Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.[1][2]

  • Drying: Dry the purified product under vacuum to obtain this compound as a colorless solid.

Characterization Data

The synthesized this compound can be characterized by its physical and spectral properties.

PropertyValue
Appearance Colorless solid[1][2]
Yield 89%[1]
Melting Point 195-197 °C[1][2]
Molecular Formula C10H9N3O[3]
Molecular Weight 187.20 g/mol

Spectroscopic Data:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3376, 3291 (NH2), 1689 (C=O, amide).[1][2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d6), δ (ppm): 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH2).[1][2]

Synthesis Workflow

Synthesis_of_Quinoline_6_carbohydrazide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl quinoline-6-carboxylate Methyl quinoline-6-carboxylate Dissolve 1. Dissolve Methyl quinoline- 6-carboxylate in Ethanol Methyl quinoline-6-carboxylate->Dissolve Hydrazine hydrate Hydrazine hydrate Add_Hydrazine 2. Add Hydrazine hydrate Hydrazine hydrate->Add_Hydrazine Ethanol Ethanol Ethanol->Dissolve Dissolve->Add_Hydrazine Reflux 3. Reflux for 17 hours Add_Hydrazine->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Filter 5. Filter the Solid Cool->Filter Wash 6. Wash with Cold Methanol Filter->Wash Dry 7. Dry under Vacuum Wash->Dry This compound This compound Dry->this compound

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Avoid inhalation of vapors and contact with skin and eyes.

Applications

Quinoline-6-carboxylic acid and its derivatives are versatile compounds used in various research areas. They serve as important intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[4] Additionally, they are utilized in the creation of fluorescent probes for biological imaging.[4] The carbohydrazide functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of quinoline-based compounds for drug discovery and other applications.

References

Applications of Quinoline-6-carbohydrazide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline scaffold is a key pharmacophore in numerous approved drugs. Among the various functionalized quinolines, derivatives of quinoline-6-carbohydrazide are emerging as versatile molecules with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Key Applications

Derivatives of this compound have demonstrated promising activity in several key areas of medicinal chemistry:

  • Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and c-Met, or through mechanisms like DNA intercalation.[2][3]

  • Antimicrobial Activity: this compound derivatives have displayed inhibitory activity against a range of bacterial and fungal pathogens. A primary mode of antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4][5]

  • Enzyme Inhibition: The carbohydrazide moiety can act as a versatile linker and pharmacophore, enabling these molecules to bind to and inhibit various enzymes, leading to their therapeutic effects.[2][4]

Data Presentation: Biological Activities

The following tables summarize the reported biological activities of various quinoline carbohydrazide derivatives. It is important to note that while the focus is on the 6-carbohydrazide scaffold, data for other isomers are also included to provide a broader context for the potential of this compound class.

Table 1: Anticancer Activity of Quinoline Carbohydrazide Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazone 3b MCF-7 (Breast)7.016[6]
Quinoline-based dihydrazone 3c MCF-7 (Breast)7.05[6]
Quinoline-based dihydrazone 3c BGC-823 (Gastric)8.52[6]
Quinoline-based dihydrazone 3c BEL-7402 (Liver)9.34[6]
Quinoline-based dihydrazone 3c A549 (Lung)10.21[6]
Compound 15 MCF-7 (Breast)15.16[7]
Compound 15 HepG-2 (Liver)18.74[7]
Compound 15 A549 (Lung)18.68[7]
Quinoline-4-carbohydrazide-acrylamide 6h MCF-7 (Breast)2.71[8]
Quinoline-4-carbohydrazide-acrylamide 6a MCF-7 (Breast)3.39[8]
Quinoline-4-carbohydrazide-acrylamide 6b MCF-7 (Breast)5.94[8]

Table 2: Antimicrobial Activity of Quinoline Carbohydrazide Derivatives (MIC values in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
Quinoline derivative 6 Bacillus cereus3.12[5]
Quinoline derivative 6 Staphylococcus aureus6.25[5]
Quinoline derivative 6 Pseudomonas aeruginosa12.5[5]
Quinoline derivative 6 Escherichia coli25[5]
Quinoline derivative 2 Bacillus cereus6.25[5]
Quinoline derivative 2 Staphylococcus aureus12.5[5]
Quinoline derivative 2 Pseudomonas aeruginosa25[5]
Quinoline derivative 2 Escherichia coli50[5]
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2[9]
Quinoline-based hydroxyimidazolium hybrid 7h Staphylococcus aureus20[9]
Quinoline-based hydroxyimidazolium hybrid 7b Mycobacterium tuberculosis H37Rv10[9]
Quinoline-based hydroxyimidazolium hybrid 7a Mycobacterium tuberculosis H37Rv20[9]
Quinoline-based hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6[9]
Quinoline-based hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6[9]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid or its ester.

Step 1: Esterification of Quinoline-6-carboxylic acid (if starting from the acid)

  • Suspend quinoline-6-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the ethyl quinoline-6-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrazinolysis of Ethyl Quinoline-6-carboxylate

  • Dissolve ethyl quinoline-6-carboxylate in absolute ethanol.[10]

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.

Note: This is a general procedure. Specific reaction conditions such as temperature, time, and solvent may need to be optimized for specific derivatives.

Protocol for MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the microorganism in sterile saline or broth, and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the diluted inoculum to each well of the microplate containing the compound dilutions.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Visualizations

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Quinoline-6-carboxylic Acid or Ethyl Quinoline-6-carboxylate ester Esterification (if starting with acid) start->ester Ethanol, H₂SO₄ hydrazide Hydrazinolysis with Hydrazine Hydrate start->hydrazide Hydrazine Hydrate, Ethanol, Reflux ester->hydrazide product This compound hydrazide->product derivatization Reaction with Aldehydes/Ketones product->derivatization final_products Quinoline-6-carbohydrazone Derivatives derivatization->final_products anticancer Anticancer Activity (MTT Assay) final_products->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) final_products->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase) final_products->enzyme ic50 Determine IC₅₀ anticancer->ic50 mic Determine MIC antimicrobial->mic inhibition_data Determine % Inhibition / IC₅₀ enzyme->inhibition_data

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: Inhibition of EGFR by Quinoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr Binds ras Ras egfr->ras Activates pi3k PI3K egfr->pi3k Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound Derivative inhibitor->egfr Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by quinoline derivatives.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

G cluster_process Bacterial DNA Replication dna Relaxed DNA gyrase DNA Gyrase (GyrA & GyrB subunits) dna->gyrase supercoiled_dna Negatively Supercoiled DNA gyrase->supercoiled_dna Introduces negative supercoils replication DNA Replication supercoiled_dna->replication cell_death Bacterial Cell Death replication->cell_death is blocked, leading to inhibitor This compound Derivative inhibitor->gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from quinoline-6-carbohydrazide. Quinoline derivatives are a significant class of heterocyclic compounds that have shown promise in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] The derivatization of the quinoline scaffold, particularly at the 6-position with a carbohydrazide moiety, offers a versatile platform for creating diverse molecular structures, such as hydrazones, which have demonstrated significant cytotoxic activity against various cancer cell lines.

The anticancer effects of quinoline-based compounds are exerted through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[1][2] Many quinoline derivatives have been shown to arrest the cell cycle at the G2/M or S phase, with some examples causing arrest at the G0/G1 phase.[1][2]

Synthesis of Quinoline-6-yl-hydrazone Derivatives

A common and effective method for synthesizing potential anticancer agents from this compound is through its condensation reaction with various aromatic or heteroaromatic aldehydes to form quinoline-6-yl-hydrazones. The resulting hydrazone derivatives can then be evaluated for their cytotoxic activity.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Quinoline-6-yl-hydrazone Quinoline-6-yl-hydrazone This compound->Quinoline-6-yl-hydrazone Substituted Aldehyde (R-CHO) Substituted Aldehyde (R-CHO) Substituted Aldehyde (R-CHO)->Quinoline-6-yl-hydrazone Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Reflux Reflux Water Water Quinoline-6-yl-hydrazone->Water

Caption: General reaction scheme for the synthesis of quinoline-6-yl-hydrazones.

Experimental Protocols

Protocol 1: Synthesis of Quinoline-6-yl-hydrazone Derivatives

This protocol describes a general procedure for the synthesis of quinoline-6-yl-hydrazone derivatives.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure quinoline-6-yl-hydrazone derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized quinoline-6-yl-hydrazone derivatives against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized quinoline-6-yl-hydrazone derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Normal cell line (for cytotoxicity comparison, e.g., HFF-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin or cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various quinoline-hydrazone derivatives against different cancer cell lines, as reported in the literature. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Quinoline-Hydrazone Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 5 MCF-7 (Breast)0.98[3]
HepG2 (Liver)1.06[3]
Compound 6 A549 (Lung)3.93[3]
Compound 8 HCT 116 (Colon)0.03-0.065[3]
MCF-7 (Breast)0.03-0.065[3]
U-251 (Glioblastoma)0.03-0.065[3]
Compound 11 A549 (Lung)1.91-5.29[3]
K-562 (Leukemia)1.91-5.29[3]
Compound 13 MCF-7 (Breast)0.73[3]

Table 2: Anticancer Activity of Quinoline-Based Dihydrazone Derivatives

CompoundBGC-823 (Gastric) IC₅₀ (µM)BEL-7402 (Hepatoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HL-7702 (Normal Liver) IC₅₀ (µM)Reference
3a 20.1525.4328.1934.32> 50[4]
3b 10.3312.877.01615.64> 50[4]
3c 8.1210.217.0511.39> 50[4]
3d 15.7618.9222.4329.87> 50[4]
5-FU 9.8711.548.9213.45Not Reported[4]

Mechanism of Action and Signaling Pathways

Quinoline-hydrazone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One such pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway Inhibition

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes QuinolineHydrazone Quinoline-Hydrazone Derivative QuinolineHydrazone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by quinoline-hydrazone derivatives.

Some quinoline-hydrazone derivatives have been identified as potent inhibitors of the PI3K enzyme.[3] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, leading to a decrease in cell proliferation and survival, and the induction of apoptosis in cancer cells.

Cell Cycle Arrest

Certain quinoline-hydrazide derivatives have been shown to induce cell cycle arrest, particularly at the G1 phase.[1] This is often associated with the upregulation of cell cycle regulatory proteins like p27kip1.[1]

G cluster_workflow Cell Cycle Analysis Workflow Start Treat Cancer Cells with Quinoline-Hydrazide Derivative Incubate Incubate for 24-48 hours Start->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine Cell Population in G0/G1, S, and G2/M Phases Analyze->Result

Caption: Experimental workflow for cell cycle analysis.

By understanding the synthesis, biological activity, and mechanisms of action of this compound derivatives, researchers can further optimize these structures to develop more potent and selective anticancer agents.

References

Application Notes and Protocols for Quinoline-6-Carbohydrazide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of quinoline-6-carbohydrazide derivatives as a promising class of antimicrobial agents. This document includes representative data on their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and a visualization of their putative mechanism of action.

Introduction

Quinoline derivatives have long been recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a carbohydrazide moiety at the 6-position of the quinoline nucleus has been explored as a strategy to enhance antimicrobial potency. These derivatives serve as versatile scaffolds for the synthesis of various hydrazones and other related compounds, which have shown significant activity against a range of pathogenic bacteria and fungi. The core structure combines the established antimicrobial properties of the quinoline ring with the reactive and chelating properties of the hydrazide group, making it a promising area for the discovery of new antimicrobial agents.

Data Presentation: Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for a wide range of this compound derivatives is not extensively available in single reports, the following tables summarize representative MIC values for closely related quinoline hydrazone derivatives. This data, gathered from various studies, illustrates the potential antimicrobial efficacy of this class of compounds against common pathogenic strains. All quinolyl hydrazones in the cited study displayed good to excellent antimicrobial activity with MIC values ranging from 6.25 to 100 µg/mL against the tested pathogenic strains[1].

Table 1: Antibacterial Activity of Representative Quinoline Hydrazone Derivatives (MIC in µg/mL)

Compound/Derivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Quinolyl Hydrazone Analogs6.25 - 1006.25 - 1006.25 - 1006.25 - 100[1]
Quinoline-Based Hydrazones1.59 - 0.39--1.59 - 0.39[2]
Quinazolinone Hydrazones884-[3]
Quinoline-Hydroxyimidazolium2-≥50-[4]

Table 2: Antifungal Activity of Representative Quinoline Hydrazone Derivatives (MIC in µg/mL)

Compound/Derivative TypeCandida albicansAspergillus nigerAspergillus flavusReference
Quinolyl Hydrazone Analogs6.25 - 1006.25 - 100-[1]
Quinazolinone Hydrazones8168[3]
Quinoline-Hydroxyimidazolium62.562.562.5[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and for the evaluation of the antimicrobial activity of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available 6-methylquinoline.

Step 1: Synthesis of Quinoline-6-Carboxylic Acid

  • Oxidation of 6-Methylquinoline: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylquinoline in a suitable solvent such as pyridine or a mixture of water and pyridine.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution while stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-6-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure quinoline-6-carboxylic acid.

Step 2: Synthesis of this compound

  • Esterification (Optional but recommended): Convert the quinoline-6-carboxylic acid to its methyl or ethyl ester by refluxing with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of concentrated sulfuric acid. This facilitates the subsequent reaction with hydrazine.

  • Hydrazinolysis: Dissolve the quinoline-6-carboxylic acid ester in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate (80-99%) to the solution.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature or in an ice bath to allow the this compound to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure this compound.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis Workflow Start 6-Methylquinoline Step1 Oxidation (e.g., KMnO4) Start->Step1 Intermediate1 Quinoline-6-carboxylic Acid Step1->Intermediate1 Step2 Esterification (e.g., EtOH, H2SO4) Intermediate1->Step2 Intermediate2 Ethyl Quinoline-6-carboxylate Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine Hydrate) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for this compound.

G cluster_moa Proposed Mechanism of Action Agent Quinoline Derivative BacterialCell Bacterial Cell Agent->BacterialCell Enters cell DNAGyrase DNA Gyrase (Topoisomerase II) Agent->DNAGyrase Inhibits BacterialCell->DNAGyrase DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNAGyrase->Replication Essential for CellDeath Cell Death Replication->CellDeath Inhibition leads to

Caption: Inhibition of DNA Gyrase by Quinoline Derivatives.

G cluster_workflow Antimicrobial Evaluation Workflow Start Synthesized Quinoline Derivatives StockPrep Prepare Stock Solutions Start->StockPrep SerialDilution Perform Serial Dilutions in 96-well plate StockPrep->SerialDilution Inoculation Inoculate Plates SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Read MIC values (Visual Inspection) Incubation->ReadMIC Result Antimicrobial Activity Profile ReadMIC->Result

References

Screening the Biological Activity of Quinoline-6-carbohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for screening the biological activity of Quinoline-6-carbohydrazide and its derivatives. The following application notes detail methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, which are of significant interest in medicinal chemistry.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules. A systematic screening protocol is essential to evaluate the therapeutic potential of newly synthesized derivatives. This document outlines standardized assays to determine the cytotoxic, antimicrobial, and anti-inflammatory effects of these compounds, providing a foundation for further drug development.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its derivatives to illustrate the expected outcomes from the described experimental protocols.

Table 1: Anticancer Activity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)SH-SY5Y (Neuroblastoma)Kelly (Neuroblastoma)MDA-MB-231 (Breast Cancer)
This compound>100>100>100>100
Derivative A15.2 ± 1.825.4 ± 2.122.8 ± 1.930.1 ± 2.5
Derivative B8.9 ± 0.912.1 ± 1.310.5 ± 1.118.7 ± 1.6
Doxorubicin (Control)1.2 ± 0.20.8 ± 0.10.9 ± 0.11.5 ± 0.3

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound>256>256>256
Derivative C3264128
Derivative D163264
Ciprofloxacin (Bacteria)10.5N/A
Fluconazole (Fungi)N/AN/A2

Table 3: Anti-inflammatory and Antioxidant Activity

CompoundPaw Edema Inhibition (%) at 4hDPPH Radical Scavenging (IC50 in µg/mL)
This compound15.3 ± 2.5>200
Derivative E55.8 ± 4.245.2 ± 3.8
Derivative F68.2 ± 5.128.9 ± 2.1
Indomethacin (Control)75.4 ± 6.3N/A
Ascorbic Acid (Control)N/A5.8 ± 0.5

Experimental Protocols

A general workflow for screening the biological activity of this compound derivatives is presented below.

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Anticancer Anticancer Screening (MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (Carrageenan-induced Paw Edema) Synthesis->Anti_inflammatory Antioxidant Antioxidant Screening (DPPH Assay) Synthesis->Antioxidant Dose_Response Dose-Response & IC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Antioxidant->Dose_Response Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for screening biological activity.

Anticancer Activity: MTT Assay

This protocol assesses the cytotoxicity of the test compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[1][2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, SH-SY5Y, Kelly, MDA-MB-231)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the test compounds against a range of bacteria and fungi.[5][6][7][8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Nutrient broth or Sabouraud Dextrose broth

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in sterile broth (0.5 McFarland standard).

  • Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells in the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add a negative control (DMSO) and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12][13][14]

Materials:

  • Wistar rats or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of the test compounds.[15][16][17][18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound derivatives (dissolved in methanol)

  • Ascorbic acid (as a standard antioxidant)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, providing a basis for mechanism of action studies.

G cluster_0 EGFR Signaling Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

G cluster_1 p53-Mediated Apoptosis Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Quinoline_Derivative Quinoline Derivative (Potential Activator) Quinoline_Derivative->p53 Activation

Caption: p53-mediated apoptosis pathway.

G cluster_2 Intrinsic Apoptosis Pathway (Caspase-9 Activation) Apoptotic_Stimulus Apoptotic Stimulus Mitochondrion Mitochondrion Apoptotic_Stimulus->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway focusing on Caspase-9 activation.

References

Application Notes and Protocols: Quinoline-6-carbohydrazide as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological and pharmacological activities.[1] Their inherent fluorescence properties also make them attractive scaffolds for the development of fluorescent probes in bioimaging.[1] Quinoline-6-carbohydrazide is a versatile intermediate that can be functionalized to create a variety of fluorescent probes for detecting specific analytes within biological systems. These probes are valuable tools for non-invasive techniques like fluorescence imaging, which allow for the visualization and characterization of molecular-level biological phenomena.[1]

The utility of quinoline-based probes stems from their sensitivity, selectivity, and the ability to monitor interactions with target molecules through changes in fluorescence intensity or emission wavelengths.[1] This document provides detailed application notes and protocols for the synthesis and potential use of this compound and its derivatives as fluorescent probes for bioimaging.

Synthesis of this compound

This compound can be synthesized from methyl quinoline-6-carboxylate. A general procedure involves the reaction of the methyl ester with hydrazine hydrate.[2][3]

Protocol 1: Synthesis of this compound

Materials:

  • Methyl quinoline-6-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Methanol (cold)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plate

  • Toluene

  • Acetone

Procedure:

  • Dissolve methyl quinoline-6-carboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask.[2]

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.[2]

  • Reflux the mixture for 17 hours. The reaction progress can be monitored by TLC using a toluene:acetone (8:2, v/v) mobile phase.[2]

  • After the reaction is complete, cool the reaction mixture.[2]

  • Collect the resulting solid precipitate by filtration.[2]

  • Wash the solid with a small amount of cold methanol.[2]

  • Dry the product to obtain this compound as a colorless solid.[2]

Expected Results:

  • Yield: Approximately 89%[2]

  • Melting Point: 195-197 °C[2]

  • Appearance: Colorless solid[2]

  • Characterization:

    • IR (KBr, cm⁻¹): 3376, 3291 (NH₂), 1689 (C=O, amide)[2]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)[2]

Synthesis_of_Quinoline_6_carbohydrazide MethylEster Methyl quinoline-6-carboxylate Reflux Reflux (17h) MethylEster->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product This compound Reflux->Product Sensing_Mechanism cluster_Probe Probe Alone cluster_Complex Probe + Metal Ion Probe Quinoline-Hydrazone Probe PET Photoinduced Electron Transfer (PET) Probe->PET MetalIon Metal Ion Quenched Fluorescence Quenched PET->Quenched Complex Probe-Metal Ion Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Enhanced Fluorescence Enhanced CHEF->Enhanced MetalIon->Complex Live_Cell_Imaging_Workflow Start Start CellCulture Culture cells on imaging dish Start->CellCulture ProbeLoading Load cells with fluorescent probe CellCulture->ProbeLoading Wash Wash to remove excess probe ProbeLoading->Wash AnalyteAddition Add analyte of interest (optional) Wash->AnalyteAddition Imaging Acquire fluorescence images Wash->Imaging Endogenous analyte AnalyteAddition->Imaging Analysis Analyze image data Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols for Reactions Involving Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Quinoline-6-carbohydrazide and its derivatives. This document outlines the synthesis, characterization, and evaluation of the biological activities of these compounds, offering detailed protocols and data presentation to support research and development in medicinal chemistry.

Synthesis of this compound and its Hydrazone Derivatives

This compound serves as a key intermediate in the synthesis of various hydrazone derivatives, which have shown promising biological activities.[1][2][3] The following protocols detail the synthesis of the parent carbohydrazide and its subsequent conversion to hydrazones.

Synthesis of this compound

Protocol 1: Synthesis of this compound from Methyl Quinoline-6-carboxylate

This protocol describes the synthesis of this compound via the hydrazinolysis of methyl quinoline-6-carboxylate.

Materials:

  • Methyl quinoline-6-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Methanol (cold)

  • Toluene

  • Acetone

  • Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • Dissolve methyl quinoline-6-carboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask.[4]

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.[4]

  • Reflux the mixture for 17 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).[4]

  • Upon completion of the reaction, cool the reaction mixture.[4]

  • Collect the resulting solid precipitate by filtration.[4]

  • Wash the solid with a small amount of cold methanol.[4]

  • Dry the product to obtain this compound.[4]

Expected Yield and Characteristics:

  • Yield: 89%[4]

  • Appearance: Colorless solid[4]

  • Melting Point: 195-197 °C[4]

Synthesis of Quinoline-6-carbohydrazone Derivatives

Protocol 2: General Procedure for the Synthesis of Hydrazones

This protocol outlines the condensation reaction between this compound and various aldehydes to form hydrazone derivatives.

Materials:

  • This compound

  • Appropriate aldehyde (e.g., benzaldehyde derivatives)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware for reflux

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, mix this compound (0.001 mol) and the desired aldehyde (0.001 mol) in 15 mL of ethanol.[5]

  • Add a catalytic amount of glacial acetic acid to the mixture.[5]

  • Reflux the reaction mixture for 4 hours.[5]

  • After reflux, cool the mixture to room temperature and then filter to collect the precipitated solid.[5]

  • Recrystallize the resulting powder from a suitable solvent to yield the purified hydrazone derivative.[5]

Characterization of Synthesized Compounds

The synthesized this compound and its hydrazone derivatives are characterized using various spectroscopic techniques to confirm their structure and purity.

Technique Key Observables Reference
FT-IR (KBr, cm⁻¹) 3376, 3291 (NH₂ stretching), 1689 (C=O amide stretching for carbohydrazide). For hydrazones, the C=N absorption band appears at 1550–1600 cm⁻¹, and a strong N–H stretch at 3180–3220 cm⁻¹.[4][6]
¹H NMR (DMSO-d₆, δ ppm) For this compound: ~10.34 (br s, 1H, NH), ~4.71 (br s, 2H, NH₂), and aromatic protons in the range of 7.5-8.9. For hydrazones, the azomethine proton (-N=CH-) appears as a singlet between 8.22-9.09 ppm, and the amide N-H proton as a broad singlet between 9.18-12.38 ppm.[4][5]
¹³C NMR (DMSO-d₆, δ ppm) For hydrazones, the C=O carbon signal is observed around 163.14 ppm, and the azomethine carbon (CH=N) signal is around 143.23 ppm.[5]
Mass Spectrometry (MS) Provides the molecular weight of the synthesized compounds, confirming their identity.[7]

Biological Activity Assays

This compound derivatives have been investigated for various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity Assay

Protocol 3: Well-Diffusion Method for Antibacterial Screening

This protocol is used to qualitatively assess the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized quinoline hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Nutrient agar plates

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic (e.g., Ampicillin) as a positive control

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the test compounds and the standard antibiotic in DMSO.

  • Add a fixed volume of each test solution and the control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Table 1: Example of Antibacterial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaReference
7b (nitro derivative) HighHighExcellentHigh
7d Highest (at 75 µg/ml)-Excellent-
Ampicillin (Control) ----

Note: The original source provided qualitative descriptions of activity which are summarized here. For precise quantitative data, refer to the original publication.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundAcinetobacter baumanniiEscherichia coliStaphylococcus aureusM. tuberculosis H37RvReference
QH-02 ActiveActiveActive4[7]
QH-04 ActiveActiveActive4[7]
QH-05 ActiveActiveActive4[7]
QH-11 ActiveActiveActive-[7]

Note: "Active" indicates that the compounds showed activity against the bacterial strains, with specific MIC values available in the cited literature.

Anticancer Activity Assay

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Synthesized quinoline hydrazone compounds

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[9]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilize the formazan crystals by adding DMSO to each well.[2]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][2]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Table 3: Example of Anticancer Activity Data (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Reference
Tetrahydrobenzo[h]quinoline MCF-7 (Breast)7.5 (48h)[9]
2-phenylquinolin-4-amine (7a) HT-29 (Colon)8.12[9]
18j NCI-60 Cell Lines0.33 - 4.87[8]
EGFR Tyrosine Kinase Inhibition Assay

Some quinoline derivatives exhibit anticancer activity by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Protocol 6: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)

This is a cell-free enzymatic assay to measure the direct inhibitory effect of compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase enzyme

  • Poly (Glu, Tyr) substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: In a well of a microplate, add the test compound, EGFR enzyme, and the substrate mixture. Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • ADP to ATP Conversion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP produced into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. Measure the luminescence signal with a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to controls.[4]

Experimental Workflows and Signaling Pathways

Visual representations of the experimental processes and biological mechanisms provide a clearer understanding of the research methodology.

G cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start Methyl Quinoline-6-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Start->Hydrazinolysis Carbohydrazide This compound Hydrazinolysis->Carbohydrazide Condensation Condensation (Aldehyde, EtOH, Acetic Acid, Reflux) Carbohydrazide->Condensation Hydrazone Quinoline Hydrazone Derivative Condensation->Hydrazone Characterization Characterization (FT-IR, NMR, MS) Hydrazone->Characterization Hydrazone_Bio Quinoline Hydrazone Derivative Antimicrobial Antimicrobial Assay (Well-diffusion, MIC) Hydrazone_Bio->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Hydrazone_Bio->Anticancer Kinase EGFR Kinase Inhibition Assay Anticancer->Kinase

Workflow for synthesis and biological evaluation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Quinoline Quinoline Derivative (Inhibitor) Quinoline->Dimerization Inhibits (competes with ATP) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Application Notes and Protocols for the Analytical Characterization of Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Quinoline-6-carbohydrazide, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research. The following sections detail the methodologies for spectroscopic, chromatographic, and thermal analysis, along with a summary of its potential biological activities.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉N₃O and a molecular weight of 187.20 g/mol .[1]

PropertyValueReference
Molecular FormulaC₁₀H₉N₃O[1]
Molecular Weight187.20 g/mol [1]
Melting Point195-197 °C[2]
AppearanceColorless solid[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the aromatic protons of the quinoline ring and the protons of the carbohydrazide moiety.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.34br s1HNH
8.89dd, J = 1.7, 4.1 Hz1HQuinoline H2
8.43-8.38m2HQuinoline H4, H8
8.19dd, J = 1.6, 8.3 Hz1HQuinoline H5
7.97d, J = 7.7 Hz1HQuinoline H7
7.53dd, J = 4.1, 8.3 Hz1HQuinoline H3
4.71br s2HNH₂

¹³C NMR (Carbon NMR)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165-170
Quinoline C2~150
Quinoline C3~122
Quinoline C4~136
Quinoline C4a~128
Quinoline C5~129
Quinoline C6~130
Quinoline C7~128
Quinoline C8~130
Quinoline C8a~148

Protocol for NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the N-H and C=O bonds.[2]

Wavenumber (cm⁻¹)Assignment
3376, 3291N-H stretching (NH₂)
1689C=O stretching (amide)

Protocol for FT-IR Spectroscopy (KBr Pellet)

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Press the powder under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis data for this compound is not available, quinoline and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic system. Expected absorption maxima would be in the range of 270-320 nm.

Protocol for UV-Vis Spectroscopy

Instrumentation:

  • UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for measurement is 10 µg/mL.

Data Acquisition:

  • Use the solvent as a blank to zero the instrument.

  • Record the absorbance spectrum from 200 to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

While a detailed experimental mass spectrum for this compound is not available, predicted mass-to-charge ratios (m/z) for common adducts have been calculated.

AdductPredicted m/z
[M+H]⁺188.08183
[M+Na]⁺210.06377
[M-H]⁻186.06727

The fragmentation of quinoline derivatives typically involves the cleavage of the quinoline ring system and the substituent groups. For this compound, expected fragmentation pathways could include the loss of the carbohydrazide moiety or parts of it.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonia for negative ion mode to enhance ionization.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor ion and applying collision-induced dissociation (CID).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound.

Protocol for High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water, both with 0.1% formic acid.

    • Start with a lower percentage of ACN (e.g., 10%) and increase to a higher percentage (e.g., 90%) over a set time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set to one of the absorption maxima determined by UV-Vis spectroscopy (e.g., around 275 nm or 312 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of a material. While specific DSC and TGA data for this compound are not available, general protocols are provided below.

Protocol for Differential Scanning Calorimetry (DSC)

Instrumentation:

  • A Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting point and any other thermal transitions.

Protocol for Thermogravimetric Analysis (TGA)

Instrumentation:

  • A Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for this compound have not been definitively elucidated, related compounds have shown potential as anticancer and antimicrobial agents.

Anticancer Activity: Quinoline-based compounds have been reported to induce apoptosis (programmed cell death) in cancer cells.[3] The mechanism may involve the inhibition of key enzymes such as EGFR kinase, which is crucial for cancer cell proliferation and survival.[3]

anticancer_pathway This compound This compound EGFR Kinase EGFR Kinase This compound->EGFR Kinase Inhibition Cell Proliferation Cell Proliferation EGFR Kinase->Cell Proliferation Promotes Apoptosis Apoptosis EGFR Kinase->Apoptosis Inhibits

Caption: Potential anticancer mechanism of this compound.

Antimicrobial Activity: Quinoline hydrazone derivatives have been shown to possess antibacterial and antifungal properties.[4] The mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.

antimicrobial_pathway This compound This compound Bacterial DNA Gyrase Bacterial DNA Gyrase This compound->Bacterial DNA Gyrase Inhibition DNA Replication DNA Replication Bacterial DNA Gyrase->DNA Replication Bacterial Cell Death Bacterial Cell Death Bacterial DNA Gyrase->Bacterial Cell Death leads to

Caption: Potential antimicrobial mechanism of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Further Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis HPLC HPLC (Purity & Quantification) Purification->HPLC Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Bioactivity Biological Activity Screening Purification->Bioactivity

References

The Versatility of Quinoline-6-Carbohydrazide in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline-6-carbohydrazide is a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its reactive hydrazide functional group serves as a key handle for constructing various five-membered rings, leading to the formation of novel molecular scaffolds with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles utilizing this compound as a starting material.

Synthesis of this compound

The journey into the synthesis of these diverse heterocycles begins with the preparation of the key intermediate, this compound. This is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl quinoline-6-carboxylate.

Experimental Protocol: Synthesis of this compound

A mixture of methyl quinoline-6-carboxylate (0.10 mol) and hydrazine hydrate (0.10 mol, 99%) in ethanol (50 mL) is refluxed for 17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a toluene:acetone (8:2, v/v) solvent system. Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is then washed with a small volume of cold methanol to yield pure this compound.

Synthesis of 1,3,4-Oxadiazole Derivatives

Quinoline-based 1,3,4-oxadiazoles are a class of compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an N-acylhydrazone precursor, which can be derived from this compound. Another key route involves the reaction of the carbohydrazide with carbon disulfide.

Application Note:

The synthesis of 5-(quinolin-6-yl)-1,3,4-oxadiazole-2-thiol is a pivotal step, creating a versatile intermediate. The thiol group can be further functionalized to generate a library of derivatives with diverse biological activities. For instance, condensation with various halo- N-aryl/benzothiazolyl acetamides can yield potent antimicrobial agents.

Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles

G QC This compound CS2 Carbon Disulfide (CS2) Ethanolic KOH QC->CS2 Cyclization OxadiazoleThiol 5-(Quinolin-6-yl)-1,3,4-oxadiazole-2-thiol CS2->OxadiazoleThiol Haloacetamide Substituted 2-chloro- N-phenyl(benzothiazolyl)acetamide OxadiazoleThiol->Haloacetamide Condensation FinalProduct Substituted 2-((5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)thio)- N-aryl/benzothiazolyl)acetamide Haloacetamide->FinalProduct

Caption: Synthetic workflow for quinoline-based 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 5-(Quinolin-6-yl)-1,3,4-oxadiazole-2-thiol

To a solution of this compound (0.01 mol) in ethanol, carbon disulfide (0.015 mol) and potassium hydroxide are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid to precipitate the product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford 5-(quinolin-6-yl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 1,2,4-Triazole Derivatives

Quinoline-1,2,4-triazole hybrids are another important class of heterocyclic compounds with promising pharmacological activities, including anticancer and antidiabetic properties. A general and effective route to these compounds involves the reaction of this compound with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized in the presence of a base.

Application Note:

This synthetic route allows for the introduction of a wide variety of substituents on the triazole ring by using different isothiocyanates. The nature of these substituents can significantly influence the biological activity of the final compounds, providing a valuable strategy for structure-activity relationship (SAR) studies.

Experimental Workflow: Synthesis of 1,2,4-Triazoles

G QC This compound Isothiocyanate Aryl/Alkyl Isothiocyanate Triethylamine, THF QC->Isothiocyanate Addition Thiosemicarbazide N-(Aryl/Alkyl)-2-(quinolin-6-yl)hydrazine-1-carbothioamide Isothiocyanate->Thiosemicarbazide NaOH 2% Sodium Hydroxide Reflux Thiosemicarbazide->NaOH Cyclization FinalProduct 4-(Aryl/Alkyl)-5-(quinolin-6-yl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione NaOH->FinalProduct

Caption: Synthetic workflow for quinoline-based 1,2,4-triazoles.

Experimental Protocol: Synthesis of 4-Aryl-5-(quinolin-6-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

A mixture of this compound (0.5 mmol), the corresponding aryl isothiocyanate (1 equivalent), and triethylamine (1 ml) in tetrahydrofuran (10 ml) is refluxed for 12 hours. The reaction is then quenched with water (10 ml) to form a precipitate, which is filtered and recrystallized from ethanol to yield the intermediate thiosemicarbazide. This intermediate is then subjected to cyclization by refluxing with 2% aqueous sodium hydroxide (10 ml), followed by neutralization with dilute hydrochloric acid to afford the target triazole derivative. The crude product is purified by recrystallization.[1]

Synthesis of Pyrazole Derivatives

Pyrazole-containing quinoline derivatives have garnered significant attention due to their potent antimicrobial activities. A classical and straightforward method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Application Note:

The reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone, allows for the synthesis of a range of substituted pyrazoles. The substituents on the pyrazole ring can be modulated by choosing different dicarbonyl compounds, which in turn can affect the biological profile of the resulting molecules.

Experimental Workflow: Synthesis of Pyrazoles

G QC This compound Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Ethanol, Reflux QC->Dicarbonyl Cyclocondensation FinalProduct 1-(Quinolin-6-ylcarbonyl)-3,5-disubstituted-1H-pyrazole Dicarbonyl->FinalProduct

Caption: Synthetic workflow for quinoline-based pyrazoles.

Experimental Protocol: Synthesis of 1-(Quinolin-6-ylcarbonyl)-3,5-dimethyl-1H-pyrazole

A solution of this compound (0.01 mol) and acetylacetone (0.01 mol) in absolute ethanol is refluxed for several hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent to give the desired pyrazole derivative.

Quantitative Data Summary

The synthesized heterocyclic compounds derived from this compound often exhibit significant biological activities. The following tables summarize some of the reported quantitative data for these classes of compounds.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
1,3,4-Oxadiazole N-Benzothiazolyl acetamide3.12-253.12-253.12-253.12-253.12-253.12-25[2]
Pyrazole Quinoline-pyrazole hybrid 13b----0.12-[2]

Table 2: Anticancer Activity (IC50 in µM)

Compound ClassDerivativeMCF-7 (Breast)C-32 (Melanoma)SNB-19 (Glioblastoma)Reference
1,2,4-Triazole Quinoline-triazole hybrid 3b32.24--[2]
1,2,4-Triazole Quinoline-triazole hybrid 3c160.7--[2]
1,2,4-Triazole Quinoline-1,2,3-triazole hybrid 4-Significant ActivitySignificant Activity[3]

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Researchers should consult the original literature for detailed procedures and safety precautions. The biological activity data is for illustrative purposes and may vary depending on the specific assay conditions.

References

Quinoline-6-Carbohydrazide: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Quinoline-6-carbohydrazide is emerging as a critical building block in organic synthesis, enabling the development of novel heterocyclic compounds with significant potential in medicinal chemistry. Researchers and drug development professionals are increasingly utilizing this versatile scaffold to construct a diverse array of molecules with promising antimicrobial and anticancer activities. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological evaluation.

The quinoline nucleus is a well-established pharmacophore in numerous approved drugs, and its derivatives have demonstrated a wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[1][2][3] The introduction of a carbohydrazide moiety at the 6-position of the quinoline ring provides a reactive handle for a variety of chemical transformations, allowing for the facile synthesis of Schiff bases, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic systems are themselves known to be pharmacologically active, and their combination with the quinoline scaffold through a hydrazide linker often leads to synergistic or enhanced biological effects.[4]

Synthetic Applications and Protocols

This compound serves as a key intermediate for the synthesis of a multitude of heterocyclic derivatives. The general synthetic pathways involve the condensation of the hydrazide with various electrophilic reagents.

Synthesis_Pathways Q6C This compound Schiff_Bases Schiff_Bases Q6C->Schiff_Bases Aromatic Aldehydes Oxadiazoles Oxadiazoles Q6C->Oxadiazoles Carboxylic Acids / CS₂ Thiadiazoles Thiadiazoles Q6C->Thiadiazoles CS₂ / Isothiocyanates Triazoles Triazoles Q6C->Triazoles Isothiocyanates

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Bases

Schiff bases are readily synthesized by the condensation of this compound with various aromatic aldehydes.[5]

  • Materials: this compound, substituted aromatic aldehyde, absolute ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a minimal amount of hot absolute ethanol.

    • To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the corresponding Schiff base.

Protocol 2: Synthesis of 2-(Quinolin-6-yl)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through a two-step process involving the formation of an N-acylhydrazone intermediate followed by cyclization.[6]

  • Materials: this compound, aromatic carboxylic acid, phosphorus oxychloride (POCl₃) or other dehydrating agents.

  • Procedure:

    • A mixture of this compound (1 equivalent) and an aromatic carboxylic acid (1 equivalent) is refluxed in phosphorus oxychloride (POCl₃) for 5-7 hours.

    • The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

    • The resulting mixture is neutralized with a solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the 2,5-disubstituted-1,3,4-oxadiazole.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for their potential as both anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-based hydrazone derivatives have shown significant cytotoxic activity against various cancer cell lines.[7][8] The mechanism of action is often attributed to the inhibition of critical cellular processes such as angiogenesis and cell cycle progression.[5] Some derivatives have been found to induce apoptosis in cancer cells.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-based dihydrazoneBGC-823 (Gastric)7.01 - 34.32[3][8]
Quinoline-based dihydrazoneBEL-7402 (Hepatoma)7.01 - 34.32[3][8]
Quinoline-based dihydrazoneMCF-7 (Breast)7.016 - 7.05[3][8]
Quinoline-based dihydrazoneA549 (Lung)7.01 - 34.32[3][8]
Quinoline-acrylamide hybridMCF-7 (Breast)2.71 - 5.94[9]

Table 1: Anticancer activity of selected quinoline hydrazone derivatives.

Anticancer_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis Q6C This compound Derivatives This compound Derivatives Q6C->Derivatives Chemical Synthesis CellLines Cancer Cell Lines Derivatives->CellLines MTT MTT Assay CellLines->MTT Cytotoxicity Apoptosis Apoptosis Assay CellLines->Apoptosis Induction of Apoptosis CellCycle Cell Cycle Analysis CellLines->CellCycle Cell Cycle Arrest IC50 IC₅₀ Determination MTT->IC50 SAR Structure-Activity Relationship Apoptosis->SAR CellCycle->SAR

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Quinoline derivatives have long been a source of inspiration in this field.[2] Hydrazone derivatives of quinoline have demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11]

Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoline HydrazoneS. aureus49.04 (µM)[7]
Quinoline HydrazoneE. coli-[7]
Quinoline SulfonamideS. aureus3.12 - 50[11]
Quinoline SulfonamideP. aeruginosa3.12 - 50[11]
Quinoline-ThiadiazoleLeishmania major0.04 - 9.60 (µM)

Table 2: Antimicrobial activity of selected quinoline derivatives.

Antimicrobial_Screening cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & SAR start This compound derivatives Synthesized Derivatives start->derivatives bacteria Bacterial Strains (e.g., S. aureus, E. coli) derivatives->bacteria fungi Fungal Strains (e.g., C. albicans) derivatives->fungi mic_determination MIC Determination bacteria->mic_determination fungi->mic_determination results MIC Values mic_determination->results sar Structure-Activity Relationship results->sar

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic accessibility of its derivatives, coupled with their promising anticancer and antimicrobial activities, makes this scaffold an attractive starting point for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for In Vitro Assays Using Quinoline-6-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro applications of Quinoline-6-carbohydrazide and its derivatives, focusing on their potential as α-glucosidase inhibitors and anticancer agents. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these compounds.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines. This document summarizes the available in vitro data for this compound derivatives and provides standardized protocols for their evaluation.

Note on Data Availability: Extensive literature searches reveal that while this compound is a common starting material for the synthesis of various bioactive molecules, detailed in vitro assay data for the parent compound itself is limited. The following data and protocols are primarily based on studies of its derivatives, which provide strong indications of the potential biological activities of this class of compounds.

Data Presentation: In Vitro Biological Activities of this compound Derivatives

The following tables summarize the quantitative data from in vitro assays of various this compound derivatives.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound IDModification on this compoundIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 1 Hydrazone with 2,4-dichlorobenzaldehyde2.60 ± 0.01Acarbose38.25 ± 0.12
Derivative 2 Hydrazone with 2,6-dichlorobenzaldehyde2.60 ± 0.01Acarbose38.25 ± 0.12
Derivative 3 Hydrazone with 2-hydroxybenzaldehyde2.86 ± 0.01Acarbose38.25 ± 0.12
Derivative 4 Hydrazone with 4-chlorobenzaldehyde3.90 ± 0.01Acarbose38.25 ± 0.12
Derivative 5 Hydrazone with 2-chlorobenzaldehyde4.16 ± 0.01Acarbose38.25 ± 0.12

Data sourced from a study on novel quinoline derivatives as potent α-glucosidase inhibitors.[1]

Table 2: Anticancer Activity of Quinoline-based Hydrazone Derivatives

Compound IDCell LineAssayIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative A HCT 116, MCF-7, U-251Cytotoxicity0.03–0.065Dp44mTNot specified
Derivative B A549 (Lung)Cytotoxicity15.3–15.8Doxorubicin10.3
Derivative C MCF-7, HepG2Cytotoxicity0.98, 1.06Erlotinib1.83, 2.13
Derivative D A549, K-562PI3K inhibition1.91–5.29LY2940022.68–3.52
Derivative E MCF-7Cytotoxicity0.73Not specifiedNot specified

Data compiled from a review on the anticancer potential of quinoline hydrazide/hydrazone derivatives.[2]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is designed to screen for and quantify the inhibitory activity of test compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or its derivatives

  • Acarbose (positive control)

  • 50 mM Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (0.057 units/mL) in 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of pNPG (0.5 mM) in 50 mM phosphate buffer (pH 6.8).

    • Prepare stock solutions of test compounds and acarbose in DMSO. Further dilute with the phosphate buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 70 µL of 50 mM phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the test compound solution (or buffer for the control) to the respective wells.

    • Add 10 µL of the α-glucosidase solution to each well.

    • Mix the contents and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of the product (p-nitrophenol) at 400 nm using a microplate reader.[1]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • IC50 values (the concentration of the inhibitor that causes 50% enzyme inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay against MCF-7 Cells

This protocol is used to assess the cytotoxic effects of test compounds on the human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound or its derivatives

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in complete DMEM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for another 48 hours under the same conditions.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound prep_compound->add_compound add_buffer Add Buffer to 96-well Plate add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate at 37°C for 10 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_absorbance Read Absorbance at 400 nm incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Proposed Signaling Pathway for Quinoline Derivative-Induced Apoptosis

The anticancer activity of certain quinoline derivatives is exerted through the induction of apoptosis. This process can be initiated through both intrinsic and extrinsic pathways, leading to the activation of caspases and subsequent cell death. Some derivatives have been shown to induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis and autophagy. The Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, is often inhibited by these compounds.[3]

G cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Quinoline Quinoline Derivative ER_Stress ER Stress Quinoline->ER_Stress induces Akt_mTOR Akt/mTOR Pathway Quinoline->Akt_mTOR inhibits Caspase8 Caspase-8 Quinoline->Caspase8 activates Autophagy Autophagy (LC3-II ↑, Beclin-1 ↑, p62 ↓) ER_Stress->Autophagy triggers Caspase9 Caspase-9 ER_Stress->Caspase9 activates Akt_mTOR->Autophagy regulates Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Autophagy->Apoptosis crosstalk Caspase9->Caspase3 activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage leads to PARP_Cleavage->Apoptosis

References

Application Notes and Protocols: Development of Chemical Probes from Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of chemical probes derived from Quinoline-6-carbohydrazide. This class of compounds has shown significant promise in various research and drug development areas, including bio-imaging and as enzyme inhibitors. The protocols outlined below offer detailed methodologies for the preparation of Quinoline-6-hydrazone derivatives and their subsequent use in biological assays.

Introduction to this compound Probes

Quinoline-based scaffolds are of significant interest in medicinal chemistry and chemical biology due to their inherent fluorescence properties and their ability to interact with biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of chemical probes. By reacting the hydrazide moiety with various aldehydes, a series of quinoline-hydrazone derivatives can be generated. These derivatives have been explored as fluorescent probes for detecting metal ions and as potent enzyme inhibitors, demonstrating their potential in diagnostics and therapeutics.

Synthesis of Chemical Probes from this compound

The general scheme for the synthesis of chemical probes from this compound involves a two-step process. First, this compound is synthesized from a corresponding ester. Second, the hydrazide is condensed with a variety of aldehydes to yield the final hydrazone-based chemical probes.[1]

General Synthetic Workflow

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Quinoline-6-hydrazone Probes Methyl quinoline-6-carboxylate Methyl quinoline-6-carboxylate Hydrazine hydrate Hydrazine hydrate Methyl quinoline-6-carboxylate->Hydrazine hydrate EtOH, Reflux This compound This compound Hydrazine hydrate->this compound Aldehyde (R-CHO) Aldehyde (R-CHO) This compound->Aldehyde (R-CHO) EtOH, Acetic acid (cat.), Reflux (E)-N'-(arylmethylene)this compound Quinoline-6-hydrazone Probe Aldehyde (R-CHO)->(E)-N'-(arylmethylene)this compound

Caption: General synthetic workflow for Quinoline-6-hydrazone probes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from methyl quinoline-6-carboxylate.[1]

Materials:

  • Methyl quinoline-6-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve methyl quinoline-6-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to yield this compound.

Protocol 2: General Synthesis of (E)-N'-(arylmethylene)this compound Probes

This protocol details the synthesis of the final hydrazone probes by condensation of this compound with various aldehydes.[2]

Materials:

  • This compound

  • Substituted aldehydes (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1 equivalent) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-N'-(arylmethylene)this compound probe.

Quantitative Data of Quinoline-Based Hydrazone Probes

The following tables summarize the reported biological activities and detection limits of various quinoline-hydrazone derivatives. While specific data for a wide range of this compound derivatives is limited in the public domain, the data for analogous quinoline-hydrazones provide a strong indication of their potential.

Table 1: Enzyme Inhibitory Activity of Quinoline-Based Hydrazones

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-based benzohydrazide Schiff basesα-glucosidase12.95 ± 2.35Acarbose32.63 ± 1.07
Diphenylquinoxaline-6-carbohydrazide hybridsα-glucosidase110.6 ± 6.0Acarbose750.0 ± 10.5

Table 2: Detection Limits of Quinoline-Hydrazone Fluorescent Probes

Probe StructureTarget AnalyteDetection Limit (LOD)
Bis((quinolin-8-yl)methylene)carbonohydrazideCo²⁺0.21 µM
Bis((quinolin-8-yl)methylene)carbonohydrazideZn²⁺0.66 µM
Quinoline-derived probeHydrazine5.8 nM

Applications of this compound Probes

Application 1: Fluorescent Probes for Bio-imaging

Quinoline-hydrazone derivatives often exhibit fluorescence that can be modulated by their environment or upon binding to specific analytes, making them suitable for bio-imaging applications.[3]

This protocol outlines a general procedure for staining and imaging live cells with a quinoline-hydrazone fluorescent probe.

Materials:

  • Quinoline-6-hydrazone probe stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Workflow for Cellular Imaging:

G Cell_Culture Culture cells to desired confluency Probe_Preparation Prepare working solution of the probe in media Cell_Culture->Probe_Preparation Staining Incubate cells with probe solution Probe_Preparation->Staining Washing Wash cells with PBS to remove excess probe Staining->Washing Imaging Image cells using fluorescence microscopy Washing->Imaging

Caption: Experimental workflow for cellular imaging with fluorescent probes.

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or coverslip and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the quinoline-hydrazone probe (typically 1-10 µM) in cell culture medium. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.

  • Washing: After incubation, remove the probe solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

Application 2: Enzyme Inhibitors

Quinoline-hydrazone derivatives have been identified as potent inhibitors of various enzymes, such as α-glucosidase, which is a target for type 2 diabetes treatment.

Many anticancer agents, including some quinoline derivatives, exert their effect by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by such compounds.

G Probe Quinoline-Hydrazone Probe Cellular_Stress Cellular Stress Probe->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

This protocol provides a method to screen for and characterize the inhibitory activity of quinoline-hydrazone compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Quinoline-6-hydrazone test compounds

  • Acarbose (as a positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the α-glucosidase solution to each well. Incubate this mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable and accessible starting material for the development of a wide array of chemical probes. The straightforward synthesis of its hydrazone derivatives allows for the creation of diverse molecular libraries. These probes have demonstrated significant potential in bio-imaging and as enzyme inhibitors, making them powerful tools for researchers in chemistry, biology, and drug development. The protocols and data presented here provide a solid foundation for the exploration and application of this promising class of compounds.

References

Troubleshooting & Optimization

Troubleshooting Quinoline-6-carbohydrazide synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinoline-6-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 6-quinolinecarboxylate, with hydrazine hydrate in a suitable solvent like ethanol under reflux.[1][2]

Q2: I am experiencing a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction time may be insufficient for the complete conversion of the starting ester.

  • Side reactions: The formation of byproducts such as quinoline-6-carboxylic acid or N,N'-bis(quinoline-6-carbonyl)hydrazine can reduce the yield of the desired product.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry of reactants can negatively impact the reaction efficiency.

  • Product loss during workup and purification: The product may be lost during filtration, washing, or recrystallization steps.

Q3: My final product is impure. What are the likely impurities?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted starting material: Methyl or ethyl 6-quinolinecarboxylate may remain if the reaction does not go to completion.

  • Quinoline-6-carboxylic acid: This can form via hydrolysis of the starting ester, especially if there is water present in the reaction mixture or during workup.

  • N,N'-bis(quinoline-6-carbonyl)hydrazine: This byproduct can form from the reaction of two molecules of the starting ester with one molecule of hydrazine.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of toluene and acetone, can be used to separate the starting material, product, and potential byproducts.[1]

Troubleshooting Guide

Issue 1: Low Yield

Symptoms:

  • The isolated mass of this compound is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a significant amount of starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible. The reaction may require refluxing for an extended period (e.g., 17 hours or more).[1]
Suboptimal Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature.
Inadequate Amount of Hydrazine Hydrate Use a slight excess of hydrazine hydrate to drive the reaction to completion. However, a large excess may lead to the formation of other byproducts.
Hydrolysis of Starting Ester Use anhydrous solvents and reagents to minimize the formation of quinoline-6-carboxylic acid.
Product Precipitation Issues Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of the product before filtration.
Issue 2: Presence of Impurities

Symptoms:

  • The melting point of the isolated product is broad and lower than the reported value (195-197 °C).[1]

  • Analytical data (e.g., NMR, HPLC) indicates the presence of multiple components.

Troubleshooting Impurities:

ImpurityIdentificationPreventionPurification Method
Unreacted Methyl 6-quinolinecarboxylate A distinct spot on TLC with a different Rf value than the product. Characteristic ester peak in IR and methoxy signal in 1H NMR.Increase reaction time, use a slight excess of hydrazine hydrate.Recrystallization from a suitable solvent like methanol or ethanol. The ester is generally more soluble in these solvents than the hydrazide.
Quinoline-6-carboxylic acid Can be detected by a change in pH of the reaction mixture. Can be identified by its characteristic carboxylic acid peaks in IR and NMR.Use anhydrous solvents and reagents. Neutralize any acidic impurities before workup.Wash the crude product with a dilute sodium bicarbonate solution to remove the acidic impurity.
N,N'-bis(quinoline-6-carbonyl)hydrazine This byproduct is less soluble than the desired product. It can be identified by mass spectrometry and NMR analysis.Use a controlled stoichiometry of hydrazine hydrate. Avoid a large excess of the starting ester.This byproduct is often less soluble than the desired hydrazide. Careful recrystallization, potentially using a different solvent system, can help in its removal.

Experimental Protocols

Synthesis of this compound

  • Dissolve methyl 6-quinolinecarboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 to 1.2 equivalents) to the solution.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol or methanol to remove soluble impurities.

  • Dry the product under vacuum to obtain this compound.[1]

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side1 Side Reaction 1: Hydrolysis cluster_side2 Side Reaction 2: Diacylhydrazine Formation Start Methyl 6-quinolinecarboxylate Product This compound Start->Product + Hydrazine Hydrate (Ethanol, Reflux) Side1_Product Quinoline-6-carboxylic acid Start->Side1_Product + H2O (Trace) Side2_Product N,N'-bis(quinoline-6-carbonyl)hydrazine Start->Side2_Product + this compound or + Another Ester Molecule

Caption: Reaction scheme for the synthesis of this compound showing potential side reactions.

Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Incomplete Reaction? Side Reactions? Loss on Workup? Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Identify Impurities: - Unreacted Ester - Carboxylic Acid - Diacylhydrazine Check_Purity->Troubleshoot_Purity Yes End Pure Product, Good Yield Check_Purity->End No Optimize_Conditions Optimize: - Reaction Time - Temperature - Stoichiometry Troubleshoot_Yield->Optimize_Conditions Purify_Product Purification: - Recrystallization - Acid/Base Wash Troubleshoot_Purity->Purify_Product Optimize_Conditions->Start Purify_Product->Check_Purity

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Quinoline-6-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from the corresponding ester (e.g., methyl or ethyl quinoline-6-carboxylate) and hydrazine hydrate, may contain several impurities:

  • Unreacted Starting Materials: Residual methyl or ethyl quinoline-6-carboxylate and excess hydrazine hydrate are common.

  • Byproducts: Symmetrically di-substituted hydrazides can form as a byproduct.

  • Degradation Products: The carbohydrazide moiety can be susceptible to hydrolysis or oxidation under certain conditions.

Q2: What is a general-purpose purification method for crude this compound?

A2: A common initial purification step involves washing the crude solid with a solvent in which the desired product has low solubility while the impurities are more soluble. For this compound, washing with cold methanol has been reported to be effective.[1] For higher purity, recrystallization or column chromatography is recommended.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the purification of similar quinoline carbohydrazide structures, ethanol is a good starting solvent for recrystallization.[2] A solvent screening is always recommended to find the optimal solvent or solvent system that provides high recovery of pure crystals. The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at its boiling point.

Q4: What are the recommended TLC conditions for monitoring the purification of this compound?

A4: A reported TLC system for monitoring the synthesis of this compound is a mixture of toluene and acetone in an 8:2 volume ratio .[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound may be insoluble in the hot solvent, or the solution is supersaturated. The presence of certain impurities can also inhibit crystallization.- Add a co-solvent to increase the solubility of the compound in the hot solvent. - Try a different solvent system. - Ensure the crude material is as pure as possible before recrystallization.
Poor recovery of the purified product The compound may be too soluble in the recrystallization solvent at low temperatures. The volume of solvent used may have been excessive.- Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Crystals are colored despite starting from a pale solid The presence of colored impurities that co-crystallize with the product. Thermal degradation of the compound during heating.- Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. - Avoid prolonged heating of the solution.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Streaking or tailing of the compound on the column The compound is highly polar and interacts strongly with the acidic silica gel. The sample is overloaded on the column.- Use a less polar solvent system initially and gradually increase the polarity (gradient elution). - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing. - Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent.
Poor separation of the desired product from impurities The chosen solvent system has insufficient resolving power. The column was not packed properly, leading to channeling.- Optimize the solvent system using TLC to achieve good separation between the product and impurity spots. - Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred.
The compound does not elute from the column The compound is too polar for the chosen eluent and is strongly adsorbed to the stationary phase.- Significantly increase the polarity of the eluent. For highly polar compounds, a mixture of dichloromethane and methanol, or even methanol with a small percentage of acetic acid, might be necessary.

Experimental Protocols

Protocol 1: Purification by Washing

Objective: To remove highly soluble impurities from the crude product.

Methodology:

  • Transfer the crude this compound to a beaker.

  • Add a small volume of cold methanol.

  • Stir the slurry for 15-20 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of fresh cold methanol.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization from Ethanol

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to reflux with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for a few minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Protocol 3: Silica Gel Column Chromatography

Objective: To separate this compound from closely related impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with the less polar solvent system, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate or introducing methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Quinoline Hydrazide Derivatives (Illustrative Data)

Purification MethodStarting Purity (Approx.)Final Purity (Approx.)Yield (Approx.)Notes
Washing with Methanol 80-90%90-95%>90%Effective for removing highly soluble impurities.
Recrystallization from Ethanol 90-95%>98%70-85%Good for obtaining high-purity crystalline material.
Silica Gel Column Chromatography 80-95%>99%50-70%Ideal for separating complex mixtures and achieving very high purity.

Note: The values presented are illustrative and can vary depending on the specific nature and quantity of impurities in the crude material.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude this compound wash Washing (e.g., cold Methanol) crude->wash recrystallization Recrystallization (e.g., Ethanol) wash->recrystallization column Column Chromatography (Silica Gel) wash->column pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization decision decision outcome outcome start Start Recrystallization dissolved Dissolve crude product in minimum hot solvent start->dissolved oiling_out Product oils out? dissolved->oiling_out add_cosolvent Add co-solvent oiling_out->add_cosolvent Yes cool_solution Cool solution oiling_out->cool_solution No add_cosolvent->dissolved low_recovery Low crystal yield? cool_solution->low_recovery concentrate Concentrate solution low_recovery->concentrate Yes success Successful Recrystallization low_recovery->success No concentrate->cool_solution

Caption: Troubleshooting guide for common recrystallization issues.

References

Common impurities in Quinoline-6-carbohydrazide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the common impurities found in Quinoline-6-carbohydrazide and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my synthesized this compound?

A1: Impurities in crude this compound typically originate from the starting materials, side reactions, or subsequent degradation. The synthesis generally involves the reaction of a Quinoline-6-carboxylic acid ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[1][2]

Common impurities include:

  • Unreacted Starting Materials:

    • Quinoline-6-carboxylic acid ethyl ester or methyl ester.

    • Hydrazine hydrate.[3]

  • Reaction Byproducts:

    • Quinoline-6-carboxylic acid: Formed by the hydrolysis of the starting ester.

    • Symmetrically di-substituted hydrazides: Resulting from the reaction of two molecules of the ester with one molecule of hydrazine.[3]

  • Impurities from Starting Materials: The purity of your final compound is dependent on the purity of the starting quinoline-6-carboxylate. Precursor synthesis routes, like the Skraup reaction, can introduce impurities such as aniline or nitrobenzene if not properly removed.[4][5]

Q2: What are the recommended general methods for purifying crude this compound?

A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities, as well as the desired final purity.[3]

  • Recrystallization: This is the most common and efficient method for removing small amounts of impurities from solid this compound. It relies on the solubility differences between the desired compound and impurities in a specific solvent. Hot ethanol is often an effective solvent for this purpose.[3][6]

  • Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar solubility profiles, column chromatography offers superior separation.[3] Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed.[3][7]

Troubleshooting Purification Issues

Q1: I'm trying to recrystallize my product, but it's "oiling out" or no crystals are forming. What should I do?

A1: "Oiling out" occurs when the compound melts before it dissolves or precipitates as a liquid. This can often be resolved by adjusting the solvent system or crystallization conditions.[3]

  • Increase Solvent Volume: Your initial solvent volume may be too low, causing the compound to become supersaturated at a temperature above its melting point. Try using a larger volume of the solvent.

  • Change Solvent System: If increasing the volume doesn't work, the solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Consider using a solvent mixture, such as ethanol/water or methanol/acetonitrile.

  • Induce Crystallization: If the solution is supersaturated but crystals won't form, you can try:

    • Seeding: Add a pure crystal of this compound to the solution.

    • Scratching: Scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can serve as nucleation sites.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

Q2: My compound is streaking badly on my silica gel column, leading to poor separation. How can I prevent this?

A2: Streaking, or tailing, of quinoline derivatives on silica gel is a common issue. It is typically caused by the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the surface of the silica gel.[8]

To resolve this, you can neutralize the acidic sites on the stationary phase:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃) or pyridine, into your eluent system.[8] This base will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For more polar compounds, reverse-phase (C18) chromatography is also an excellent alternative that avoids this issue.[8]

Purity Analysis Data

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for quantifying the purity of this compound and identifying impurities.[9][10] The table below shows representative data for a typical purification process.

Analysis Stage Analytical Method Purity of this compound (%) Major Impurities Detected
Crude ProductHPLC~92.5%Unreacted Quinoline-6-carboxylic acid ethyl ester (4.5%), Quinoline-6-carboxylic acid (2.0%), Unknowns (1.0%)
After RecrystallizationHPLC>99.5%Unreacted Quinoline-6-carboxylic acid ethyl ester (<0.3%), Quinoline-6-carboxylic acid (<0.2%)

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol describes a standard recrystallization procedure using ethanol.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. If it does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60 °C) until a constant weight is achieved.[6]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is for purifying this compound when recrystallization is ineffective.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of dichloromethane and methanol or ethyl acetate and hexane. Add 1% triethylamine to the chosen eluent to prevent tailing.[8] Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]

Visualized Workflows

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps Crude Crude Quinoline-6- carbohydrazide Analysis Purity Analysis (TLC, HPLC) Crude->Analysis Decision Choose Method Analysis->Decision Recrystal Recrystallization Decision->Recrystal Minor Impurities Column Column Chromatography Decision->Column Major Impurities PureProduct Pure Product Isolation Recrystal->PureProduct Column->PureProduct FinalAnalysis Final Purity Check (HPLC, mp, NMR) PureProduct->FinalAnalysis Storage Store Pure Compound FinalAnalysis->Storage

Caption: General workflow for the purification and analysis of this compound.

G cluster_impurities Common Impurity Types cluster_methods Recommended Removal Methods SM Unreacted Starting Materials Recrystal Recrystallization SM->Recrystal High initial purity Column Column Chromatography (Normal or Reverse Phase) SM->Column Low initial purity Wash Solvent Washing SM->Wash For soluble impurities BP Side-Reaction Byproducts BP->Recrystal If structurally different BP->Column DA Degradation Products (e.g., Acid) DA->Column

Caption: Logical relationship between impurity types and effective removal methods.

References

Stability issues of Quinoline-6-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinoline-6-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. Is it still usable?

A: Discoloration, particularly to yellow or brown, is a common indicator of degradation for quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation. It is strongly recommended to prepare fresh solutions and avoid using discolored solutions, as the presence of degradation products can lead to inconsistent and unreliable experimental results.

Q2: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?

A: A loss of potency is a strong indication of compound degradation. The stability of this compound in solution can be influenced by several factors, including pH, temperature, and exposure to light. The hydrazide functional group is susceptible to hydrolysis, and the quinoline ring can undergo oxidation or photodegradation.[2] It is advisable to store stock solutions in aliquots at low temperatures (e.g., -20°C or -80°C) and protect them from light to minimize degradation.[3]

Q3: What are the optimal pH conditions for dissolving and storing this compound?

Q4: How should I prepare and store stock solutions of this compound?

A: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Prepare a high-concentration stock solution, and then aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored in tightly sealed containers at -20°C or -80°C and protected from light. When preparing aqueous working solutions, it is best to make them fresh for each experiment from the frozen stock.

Troubleshooting Guide

If you are encountering stability issues with your this compound solutions, the following guide provides a systematic approach to troubleshooting the problem.

Problem: Inconsistent or non-reproducible experimental results.

This is a primary indicator of compound instability. Follow these steps to diagnose and resolve the issue.

G start Inconsistent Results Observed check_solution Check Solution Appearance: - Discoloration? - Precipitation? start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Yes storage_review Review Storage Conditions: - Temperature (-20°C/-80°C)? - Light protection? - Aliquoted? check_solution->storage_review No prepare_fresh->storage_review adjust_storage Adjust Storage Protocol storage_review->adjust_storage No ph_check Evaluate Solution pH: - Is the pH optimal (near neutral)? - Is a buffer used? storage_review->ph_check Yes adjust_storage->ph_check optimize_ph Optimize pH and Buffer ph_check->optimize_ph No forced_degradation Perform Forced Degradation Study (See Protocol Below) ph_check->forced_degradation Yes optimize_ph->forced_degradation stability_assay Develop Stability-Indicating Assay (e.g., HPLC) forced_degradation->stability_assay resolve Problem Resolved stability_assay->resolve

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on this compound. This data is for demonstrative purposes to show what a stability-indicating assay might reveal.

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2485.2Quinoline-6-carboxylic acid
0.1 M NaOH (60°C)2478.5Quinoline-6-carboxylic acid
3% H₂O₂ (RT)2492.1Oxidized quinoline species
Heat (80°C, solid)4898.5Minor unidentified peaks
Photolytic (UV/Vis)2489.7Hydroxylated quinoline species

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of at least 1.2 million lux hours and 200 watt-hours/square meter. Wrap a control sample in aluminum foil.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours). For thermal degradation of the solid, dissolve the sample in the initial solvent at each time point.

  • Sample Preparation for Analysis: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[4][5] A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is a common starting point. Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of new peaks.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photolytic (UV/Vis light) stock->photo sampling Sample at Time Points (0, 2, 6, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by HPLC-PDA neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathway and Signaling Pathway

The primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the carbohydrazide moiety to form Quinoline-6-carboxylic acid, especially under acidic or basic conditions.[2] The quinoline ring itself may undergo oxidation or hydroxylation when exposed to oxidative stress or light.[6]

G parent This compound hydrolysis_product Quinoline-6-carboxylic Acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Hydroxylated/Oxidized Quinoline Species parent->oxidation_product Oxidation/Photodegradation

Caption: Potential degradation pathways.

As many quinoline derivatives are developed as kinase inhibitors in oncology, the following diagram illustrates a generalized signaling pathway where this compound might act as a hypothetical inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor

Caption: Generalized RTK signaling pathway with a hypothetical inhibitor.

References

Technical Support Center: Synthesis of Quinoline-6-Carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinoline-6-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method for synthesizing this compound is the hydrazinolysis of a corresponding quinoline-6-carboxylic acid ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[1][2] This reaction is typically carried out by refluxing the reactants in a suitable solvent, most commonly ethanol.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: Under optimized conditions, the synthesis of this compound can achieve high yields. Reported yields are often in the range of 89% to 97% when refluxing the corresponding ester with hydrazine hydrate in ethanol.[1] For analogous compounds like quinoline-3-carbohydrazide, yields of around 92% have been reported under similar conditions.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A common mobile phase for this analysis is a mixture of toluene and acetone (e.g., in an 8:2 v/v ratio).[1] By spotting the reaction mixture alongside the starting ester, the consumption of the starting material and the formation of the product can be tracked.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods. Infrared (IR) spectroscopy should show characteristic peaks for N-H stretching of the amine and amide groups, as well as the C=O stretching of the amide.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: While some protocols suggest shorter times, ensuring the reaction goes to completion may require extended reflux, for example, up to 17-24 hours.[1][3] Monitor the reaction by TLC until the starting ester is no longer visible. - Increase Temperature: Ensure the reaction mixture is maintained at a steady reflux. If using a lower boiling point solvent, consider switching to a higher boiling one like n-butanol, but be mindful of potential side reactions.
Purity of Reactants - Use High-Purity Reagents: Ensure the quinoline-6-carboxylic acid ester is of high purity. Impurities in the starting material can lead to side reactions and lower yields. - Use Anhydrous Solvent: While ethanol is commonly used, ensure it is of an appropriate grade. Water in the solvent can potentially hydrolyze the starting ester back to the carboxylic acid. - Check Hydrazine Hydrate Concentration: Use a high concentration of hydrazine hydrate (e.g., 99%) to ensure an efficient reaction.
Stoichiometry of Reactants - Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate (e.g., 4 equivalents) can help drive the reaction to completion, especially if the starting ester is sterically hindered or less reactive.[3]
Product Isolation - Cooling for Precipitation: this compound is a solid that precipitates out of the solution upon cooling. Ensure the reaction mixture is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.[1] - Washing the Product: Wash the filtered product with a small amount of cold solvent (e.g., cold methanol or ethanol) to remove any unreacted starting materials or soluble impurities without dissolving a significant amount of the product.[1]
Issue 2: Impure Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Improve Reaction Completion: Refer to the troubleshooting steps for "Incomplete Reaction" above. - Purification: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.
Formation of Side Products - Control Reaction Temperature: Overheating or prolonged reaction times beyond what is necessary can sometimes lead to the formation of degradation products or other side reactions. - Purification: If simple recrystallization is insufficient, column chromatography may be necessary. However, due to the basic nature of the hydrazide, it may interact with silica gel. Using a deactivated silica gel or a different stationary phase like alumina might be beneficial.
Contamination from Precursor Synthesis - Purify the Starting Ester: Ensure the quinoline-6-carboxylic acid ester is thoroughly purified before use. Impurities from the synthesis of the quinoline ring system (e.g., from a Skraup or Friedländer synthesis) can be carried over and affect the final product's purity.[4]

Experimental Protocols

Synthesis of this compound from Methyl Quinoline-6-Carboxylate

This protocol is adapted from a reported synthesis.[1]

Materials:

  • Methyl quinoline-6-carboxylate

  • 99% Hydrazine hydrate

  • Ethanol

  • Toluene (for TLC)

  • Acetone (for TLC)

Procedure:

  • Dissolve methyl quinoline-6-carboxylate (0.10 mol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 99% hydrazine hydrate (0.10 mol) to the solution.

  • Heat the mixture to reflux and maintain for approximately 17 hours.

  • Monitor the reaction progress by TLC using a toluene:acetone (8:2, v/v) mobile phase.

  • Once the reaction is complete (disappearance of the starting ester spot), cool the reaction mixture to room temperature, and then in an ice bath to promote precipitation.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the product to obtain this compound.

Expected Yield: ~89%

Visualizing the Workflow and Logic

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start1 Methyl Quinoline-6-carboxylate dissolve Dissolve Ester in Ethanol start1->dissolve start2 Hydrazine Hydrate add_hydrazine Add Hydrazine Hydrate start2->add_hydrazine start3 Ethanol start3->dissolve dissolve->add_hydrazine reflux Reflux for 17h add_hydrazine->reflux cool Cool to Precipitate reflux->cool filter Filter Solid cool->filter wash Wash with Cold Methanol filter->wash dry Dry Product wash->dry end_product This compound dry->end_product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_completion Check Reaction Completion (TLC) low_yield->check_completion check_purity Verify Reactant Purity low_yield->check_purity check_isolation Review Isolation Procedure low_yield->check_isolation incomplete Reaction Incomplete check_completion->incomplete impure Impure Reactants check_purity->impure loss Product Loss During Work-up check_isolation->loss extend_time Extend Reflux Time incomplete->extend_time increase_temp Increase Temperature/Change Solvent incomplete->increase_temp use_excess_hydrazine Use Excess Hydrazine incomplete->use_excess_hydrazine purify_reagents Use High-Purity Reagents impure->purify_reagents optimize_cooling Optimize Cooling for Precipitation loss->optimize_cooling cold_wash Use Minimal Cold Solvent for Washing loss->cold_wash

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during quinoline synthesis, with a primary focus on avoiding tar formation.

Troubleshooting Guides

This section addresses specific issues that may arise during quinoline synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Significant Tar Formation in Skraup Synthesis

Question: My Skraup synthesis is producing a large amount of black, intractable tar, leading to a very low yield of my desired quinoline. What are the primary causes, and how can I mitigate this?

Answer:

Tar formation is a notorious issue in the Skraup synthesis due to the highly exothermic and acidic conditions, which promote the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.

Troubleshooting Steps:

  • Control the Reaction Exotherm: The reaction is highly exothermic. Uncontrolled temperature is a major contributor to tar formation.

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical to control the reaction's violence. It is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.

    • Gradual Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots.

    • Controlled Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source, as the reaction's own exotherm should sustain it. Reapply heat only after the initial vigorous phase has subsided.

  • Optimize Reagent Ratios and Order of Addition: Incorrect stoichiometry or addition order can lead to side reactions. A typical and effective order of addition is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid.

  • Alternative Oxidizing Agents: While nitrobenzene is commonly used, it can contribute to the harsh conditions. Arsenic acid is known to result in a less violent reaction.

Quantitative Impact of a Moderator:

The use of a moderator can significantly improve the yield and reduce tar formation.

Synthesis of QuinolineModeratorYield (%)Observations
Standard SkraupNoneLow (Variable)Often violent, significant tar formation
Modified SkraupFerrous Sulfate84-91Reaction is less violent, reduced tar
Issue 2: Low Yield and Polymer Formation in Doebner-von Miller Synthesis

Question: My Doebner-von Miller reaction is resulting in a thick, polymeric sludge, and the yield of the quinoline is very low. How can I prevent the polymerization of my α,β-unsaturated starting material?

Answer:

The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone. This is a common issue, especially under strong acid catalysis.

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: This is a highly effective method to reduce polymerization. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), its concentration in the acidic aqueous phase is kept low, thus minimizing self-polymerization.

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.

  • Optimize Acid and Temperature:

    • Acid Choice: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄).

    • Temperature Control: Use the lowest effective temperature to promote the reaction without significantly increasing the rate of polymerization.

Illustrative Yield Improvement with a Biphasic System:

Synthesis of 2-methylquinolineSolvent SystemYield (%)Key Advantage
ConventionalSingle-phase (acidic)LowProne to polymerization of crotonaldehyde
ModifiedBiphasic (6M HCl/Toluene)~35Reduced polymerization, cleaner reaction
Issue 3: Tarring and Low Yields in Friedländer Synthesis

Question: I am attempting a Friedländer synthesis, but the reaction is messy, with significant tar formation and a low yield of the desired quinoline. What are the common pitfalls?

Answer:

Tar formation in the Friedländer synthesis often results from self-condensation (aldol condensation) of the ketone reactant, especially under harsh basic or acidic conditions and at high temperatures.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is crucial.

    • Harsh Catalysts: Strong bases (like KOH or NaOH) and strong acids (like H₂SO₄) can be effective but often require high temperatures, which can promote side reactions.

    • Milder Catalysts: Consider using milder catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, or various Lewis acids. Recent advancements include the use of ionic liquids and nanocatalysts which can provide a more controlled reaction environment.

  • Temperature Optimization: Higher temperatures can increase the reaction rate but also accelerate side reactions leading to tar. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups/Alternative Reactants: To avoid the self-condensation of ketones under basic conditions, using an imine analog of the o-aminoaryl ketone can be an effective strategy.

Catalyst Comparison for Friedländer Synthesis:

ReactantsCatalystConditionsYield (%)
2-aminobenzophenone, ethyl acetoacetateKOHReflux in EthanolModerate
2-aminobenzaldehyde, various ketonesCatalyst-freeWater, 70°C76-95
2-aminobenzophenones, ketonesAcetic AcidMicrowave, 160°CExcellent

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to tar formation in these syntheses?

A1: Tar is a general term for complex, high-molecular-weight byproducts. In the context of quinoline synthesis, it is primarily formed through the polymerization of highly reactive intermediates. For instance, in the Skraup and Doebner-von Miller syntheses, the α,β-unsaturated carbonyl compounds (acrolein, crotonaldehyde, etc.) are prone to acid-catalyzed polymerization. In the Friedländer synthesis, aldol-type self-condensation of the ketone starting materials is a major pathway to tarry byproducts. These processes are generally accelerated by high temperatures and strong acid or base catalysts.

Q2: How can I effectively purify my quinoline product from the tarry byproducts?

A2: Purification can be challenging. A common and effective method is steam distillation. The quinoline product is often volatile with steam, while the tarry byproducts are not. For less volatile quinolines, column chromatography on silica gel or alumina is a standard technique. It is often beneficial to perform a preliminary purification step, such as filtering the crude product through a plug of silica gel to remove the bulk of the tar before column chromatography. Acid-base extraction can also be used to separate the basic quinoline from neutral and acidic impurities.

Q3: Are there "greener" alternatives to the classical quinoline synthesis methods that might also reduce tar formation?

A3: Yes, there is significant research into greener synthetic routes. These often involve the use of less hazardous solvents (like water or ionic liquids), solvent-free conditions, and more environmentally benign catalysts (such as solid-supported acids or nanocatalysts). Microwave-assisted synthesis has also been shown to reduce reaction times and, in some cases, improve yields and reduce byproduct formation. For example, a catalyst-free Friedländer synthesis in water has been reported with high yields.

Experimental Protocols

Skraup Synthesis of Quinoline (with Moderator)
  • Materials:

    • Aniline (freshly distilled)

    • Glycerol (anhydrous)

    • Nitrobenzene

    • Concentrated Sulfuric Acid

    • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

    • Sodium Hydroxide (for workup)

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.

    • Slowly and with constant stirring or swirling, add concentrated sulfuric acid to the mixture. Cooling may be necessary to control the exotherm.

    • Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The reaction's exothermic nature should sustain the reflux for 30-60 minutes.

    • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.

    • Allow the reaction mixture to cool and then make it strongly alkaline with a concentrated sodium hydroxide solution.

    • Set up for steam distillation and distill the quinoline from the tarry residue.

    • The crude quinoline can be further purified by separation from the aqueous distillate, dissolution in dilute sulfuric acid, treatment with sodium nitrite to remove any residual aniline, followed by re-liberation of the quinoline with a strong base and a final distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)
  • Materials:

    • Aniline

    • 6 M Hydrochloric Acid

    • Crotonaldehyde

    • Toluene

    • Sodium Hydroxide (for workup)

    • Dichloromethane or Ethyl Acetate (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Combes Synthesis of 2,4-Dimethylquinoline
  • Materials:

    • Aniline

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid

  • Procedure:

    • Cool both aniline and acetylacetone in an ice bath.

    • Slowly add the cooled acetylacetone to the cooled aniline with stirring. An exothermic reaction will occur, and the mixture may solidify.

    • Allow the mixture to stand at room temperature for several hours or overnight to ensure the formation of the enamine intermediate.

    • Slowly and carefully add the reaction mixture to concentrated sulfuric acid with cooling.

    • Heat the mixture gently to about 100°C for 30-60 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until the quinoline precipitates.

    • Collect the crude product by filtration or extraction with an organic solvent.

    • Purify by recrystallization or distillation.

Friedländer Synthesis of 2-Phenylquinoline
  • Materials:

    • 2-Aminobenzophenone

    • Acetophenone

    • Potassium Hydroxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzophenone and acetophenone in ethanol.

    • Add a catalytic amount of potassium hydroxide.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps to troubleshoot common issues in quinoline synthesis.

Tar_Formation_Troubleshooting Start High Tar Formation Observed Synthesis_Type Identify Synthesis: - Skraup - Doebner-von Miller - Friedländer - Combes Start->Synthesis_Type Skraup Skraup Synthesis Synthesis_Type->Skraup DvM Doebner-von Miller Synthesis_Type->DvM FC Friedländer / Combes Synthesis_Type->FC Skraup_Check_Moderator Is a moderator (e.g., FeSO4) being used? Skraup->Skraup_Check_Moderator Skraup_Add_Moderator Action: Add FeSO4 to control exotherm Skraup_Check_Moderator->Skraup_Add_Moderator No Skraup_Check_Temp Is temperature controlled? Skraup_Check_Moderator->Skraup_Check_Temp Yes Skraup_Control_Temp Action: Slow acid addition, use ice bath, gentle initial heating Skraup_Check_Temp->Skraup_Control_Temp No DvM_Check_System Is a biphasic system in use? DvM->DvM_Check_System DvM_Use_Biphasic Action: Use a water/toluene system DvM_Check_System->DvM_Use_Biphasic No DvM_Check_Addition Is carbonyl added slowly? DvM_Check_System->DvM_Check_Addition Yes DvM_Slow_Addition Action: Add carbonyl dropwise to heated aniline solution DvM_Check_Addition->DvM_Slow_Addition No FC_Check_Catalyst Is a harsh catalyst (strong acid/base) being used at high temp? FC->FC_Check_Catalyst FC_Change_Catalyst Action: Use milder catalyst (p-TsOH, I2, Lewis Acid) and optimize temperature FC_Check_Catalyst->FC_Change_Catalyst Yes Low_Yield_Troubleshooting Start Low Product Yield Check_Tar Is there significant tar formation? Start->Check_Tar Address_Tar Follow Tar Formation Troubleshooting Guide Check_Tar->Address_Tar Yes Check_Reaction_Conditions Review Reaction Conditions: - Temperature - Reaction Time - Stoichiometry Check_Tar->Check_Reaction_Conditions No Optimize_Temp_Time Action: Optimize temperature and reaction time via small- scale experiments Check_Reaction_Conditions->Optimize_Temp_Time Check_Stoichiometry Action: Verify stoichiometry of all reagents Check_Reaction_Conditions->Check_Stoichiometry Check_Purification Review Purification Process Check_Reaction_Conditions->Check_Purification Optimize_Purification Action: Consider alternative purification methods (e.g., steam distillation, chromatography) Check_Purification->Optimize_Purification

Technical Support Center: Quinoline-6-Carbohydrazide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of Quinoline-6-carbohydrazide production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Purity During Scale-Up of Quinoline Ring Synthesis

  • Question: We are observing a significant drop in yield and an increase in impurities, particularly tar-like substances, when scaling up the quinoline ring formation step. How can we mitigate this?

  • Answer: The formation of the quinoline ring, often through reactions like the Skraup or Doebner-von Miller synthesis, is notoriously exothermic and can be difficult to control on a larger scale.[1][2] Tar formation is a common side reaction under harsh acidic and oxidizing conditions.[1] To address this, consider the following strategies:

    • Improved Heat Management: Ensure efficient and uniform heat dissipation. Localized overheating is a primary cause of side reactions and polymerization.[1] Employing a jacketed reactor with a reliable cooling system is crucial.

    • Controlled Reagent Addition: Add reagents, especially strong acids or oxidizing agents, slowly and at a controlled rate to manage the exotherm.[1]

    • Use of Moderators: Incorporating a moderator like ferrous sulfate can help to make the reaction less violent and reduce charring.[1][2]

    • Alternative Synthetic Routes: Explore greener or milder synthetic methodologies. Modern approaches, such as microwave-assisted synthesis or the use of ionic liquids, can offer better control and improved yields.[2][3]

Issue 2: Incomplete Conversion and Side Product Formation in the Hydrazinolysis Step

  • Question: During the conversion of the quinoline-6-carboxylate ester to this compound via hydrazinolysis, we are seeing incomplete reactions and the formation of unwanted byproducts. What are the likely causes and solutions?

  • Answer: Incomplete conversion in hydrazinolysis can be due to several factors. The formation of side products like azines can also reduce the yield of the desired carbohydrazide.[4]

    • Reaction Conditions: Ensure the reaction is carried out for a sufficient duration and at an appropriate temperature. Monitoring the reaction progress by TLC or LC-MS is recommended.[4]

    • Hydrazine Hydrate Quality and Stoichiometry: Use a slight excess of high-quality hydrazine hydrate to drive the reaction to completion and minimize the formation of azine byproducts.[4]

    • Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used. Ensure the ester is fully dissolved to allow for an efficient reaction.

    • pH Control: While not always necessary for simple hydrazinolysis, maintaining a slightly acidic pH (4-6) can sometimes catalyze the reaction. However, strongly acidic conditions should be avoided as they can lead to the degradation of the hydrazide.[4]

Issue 3: Challenges in Purification and Isolation of the Final Product

  • Question: We are facing difficulties in purifying this compound at a larger scale. Column chromatography is not feasible, and recrystallization results in significant product loss. What are our options?

  • Answer: Purification is a significant hurdle in scaling up production.[5] For quinoline derivatives, which can be prone to decomposition on silica gel, alternative methods are often necessary.[6]

    • Recrystallization Optimization: Systematically screen different solvent systems to find one that provides good recovery and high purity. Anti-solvent crystallization can also be an effective technique.

    • Salt Formation: Consider converting the this compound into a salt to facilitate purification through crystallization. The crystalline nature of the salt can help in excluding impurities. The free base can then be regenerated.[5]

    • Slurry Washing: Washing the crude product with a series of carefully selected solvents can effectively remove impurities without the need for full recrystallization, thus minimizing product loss.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The key safety concerns include:

  • Exothermic Reactions: The quinoline synthesis step can be highly exothermic and potentially runaway if not properly controlled.[1][2]

  • Use of Hazardous Reagents: Handling of corrosive substances like concentrated sulfuric acid and toxic reagents like hydrazine requires strict safety protocols and appropriate personal protective equipment (PPE).[2][4] Hydrazine is toxic and potentially explosive.[4]

  • Thermal Stability: It is crucial to understand the thermal stability of the intermediates and the final product to prevent decomposition, which could lead to pressure buildup in the reactor. The addition of a base like sodium acetate has been shown to mitigate exothermic events during hydrazine condensation reactions.[7]

Q2: How can we monitor the progress of the reactions effectively during scale-up?

A2: In-process controls are vital for a successful scale-up.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring the consumption of starting materials and the formation of the product and any impurities.

  • Spectroscopic Methods: For some reactions, in-situ monitoring using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Near-Infrared Spectroscopy (NIR) can provide real-time data on the reaction progress.

Q3: What are the common impurities we should expect in the final product?

A3: Potential impurities could include:

  • Unreacted starting materials (e.g., the corresponding quinoline-6-carboxylic acid or ester).

  • Byproducts from the quinoline ring formation (e.g., isomers, polymeric tars).

  • Side products from the hydrazinolysis step (e.g., azines).

  • Residual solvents from the purification process.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scale-Up Production Parameters

ParameterLab-Scale (1g)Pilot-Scale (1kg)
Quinoline Ring Formation
Yield85%65%
Purity (Crude)90%70%
Reaction Time4 hours8 hours
Major ImpurityUnreacted anilinePolymeric tar, isomers
Hydrazinolysis
Yield95%88%
Purity (Crude)98%92%
Reaction Time6 hours12 hours
Major ImpurityStarting EsterAzine byproduct
Overall Yield 80.8%57.2%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Ethyl Quinoline-6-carboxylate (Illustrative)

  • Reaction Setup: A 20L jacketed glass reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe is charged with 5 kg of glycerol.

  • Reagent Addition: While stirring, 1.5 kg of 4-aminobenzoic acid is added. The mixture is heated to 100°C.

  • Controlled Exotherm: A mixture of 2.5 L of concentrated sulfuric acid and 1.2 kg of nitrobenzene is added dropwise via the dropping funnel over 4-6 hours, maintaining the internal temperature below 140°C. Ferrous sulfate (50 g) is added as a moderator.

  • Reaction Completion: After the addition is complete, the mixture is heated at 140°C for an additional 2 hours. The reaction is monitored by HPLC.

  • Work-up: The reaction mixture is cooled to room temperature and slowly poured into 50 L of ice-water. The solution is neutralized with a 30% sodium hydroxide solution to pH 7-8.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude ester is purified by recrystallization from ethanol.

Protocol 2: Scale-Up Synthesis of this compound (Illustrative)

  • Reaction Setup: A 10L jacketed glass reactor is charged with 1 kg of Ethyl Quinoline-6-carboxylate and 5 L of ethanol.

  • Reagent Addition: The mixture is stirred until the ester is completely dissolved. 1 L of hydrazine hydrate (80%) is then added.

  • Reaction: The reaction mixture is heated to reflux (around 80°C) for 8-12 hours. The reaction progress is monitored by TLC or HPLC.

  • Isolation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product is washed with cold ethanol (2 x 500 mL) and then dried under vacuum at 50°C to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Scale-Up cluster_synthesis Synthesis cluster_purification Purification & Isolation start Starting Materials quinoline_synthesis Quinoline Ring Formation (e.g., Skraup Reaction) start->quinoline_synthesis esterification Esterification quinoline_synthesis->esterification If starting from acid hydrazinolysis Hydrazinolysis quinoline_synthesis->hydrazinolysis If ester is formed directly esterification->hydrazinolysis end_product Crude this compound hydrazinolysis->end_product filtration Filtration end_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: Workflow for this compound production.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_quinoline Quinoline Synthesis Stage cluster_hydrazinolysis Hydrazinolysis Stage start Low Yield Observed tar_formation High Tar Formation? start->tar_formation incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_temp Improve Heat Control tar_formation->check_temp Yes check_reagents Slow Reagent Addition check_temp->check_reagents use_moderator Add Moderator (e.g., FeSO4) check_reagents->use_moderator check_time_temp Increase Reaction Time/Temp incomplete_reaction->check_time_temp Yes check_hydrazine Check Hydrazine Quality/Excess check_time_temp->check_hydrazine check_solvent Ensure Full Solubilization check_hydrazine->check_solvent

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Recrystallization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of quinoline derivatives by recrystallization. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual workflows to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of quinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Question: I have prepared a supersaturated solution of my quinoline derivative and cooled it, but no crystals have formed. What could be the problem?

Answer: The failure of crystals to form is a common issue that can be attributed to several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to begin.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough surface imperfections to initiate crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble. This will reduce the overall solubility and promote crystallization.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool my solution, an oil separates out instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[2] Impurities can also lower the melting point of your compound, making it more prone to oiling out.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool more slowly.

  • Modify the Solvent System: Add a small amount of a solvent in which your compound is more soluble to the hot solution before cooling. This can sometimes prevent the compound from precipitating out at a temperature above its melting point.

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.

  • Slow Down Cooling: Insulate the flask to allow for very slow cooling, which can favor crystal formation over oiling.

Issue 3: The Recrystallization Yield is Very Low

Question: I have successfully obtained pure crystals, but the final yield is much lower than expected. How can I improve it?

Answer: A low yield can result from several factors:

  • Using Too Much Solvent: This is the most common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of your compound even when cold.

  • Loss During Transfer: Physical loss of material during transfers between flasks or during filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Ensure Complete Crystallization: Allow the solution to cool for a sufficient amount of time, and consider placing it in an ice bath to maximize crystal formation before filtering.[1]

  • Recover from Mother Liquor: If a significant amount of your compound remains in the filtrate, you can recover it by evaporating some of the solvent and attempting a second crystallization.[1]

  • Select a Better Solvent: Choose a solvent in which your compound has very low solubility at low temperatures.

Issue 4: The Crystals are Colored, but the Pure Compound Should be Colorless

Question: My final crystals have a colored tint, but I know the pure compound is white. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be sure to do this step quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Issue 5: Obtaining Different Crystal Forms (Polymorphism)

Question: I have crystallized the same quinoline derivative multiple times and have obtained crystals with different shapes and melting points. What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into different crystal structures called polymorphs. Different polymorphs can have different physical properties, such as solubility and stability. The formation of a particular polymorph can be influenced by the crystallization conditions.[1]

Troubleshooting & Control Strategies:

  • Solvent Selection: The choice of solvent can significantly impact which polymorph is formed. Experiment with a range of solvents with different polarities.[1]

  • Control Cooling Rate: Rapid cooling often yields a less stable (metastable) polymorph, while slow cooling is more likely to produce the thermodynamically stable form.[1]

  • Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]

  • Seeding: Introducing seed crystals of a specific, desired polymorph can direct the crystallization towards that form.[1]

Quantitative Data on Recrystallization of Quinoline Derivatives

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the quinoline derivative well at high temperatures but poorly at low temperatures. The following tables provide illustrative data on solvent suitability for the recrystallization of select quinoline derivatives.

Table 1: Solvent Selection for Recrystallization of Quinoline Derivatives

Quinoline DerivativeEffective Single SolventsEffective Mixed SolventsComments
8-Hydroxyquinoline Ethanol, ChloroformChloroform-EthanolGood for slow evaporation to obtain high-quality crystals.[3]
Quinoline Carboxylic Acid Derivative N,N-Dimethylformamide (DMF), Formamide-Effective for increasing purity by heating and stirring.[4]
Quinoline Dihydrochloride Salt MethanolMethanol-Acetone, Methanol-EthanolAcetone or ethanol can be used as an anti-solvent.[5]
6-Bromoquinoline Derivatives Ethanol, Ethyl AcetateHexanes-Ethyl AcetateSolvent choice depends on the other substituents on the quinoline ring.

Table 2: Illustrative Recrystallization Yield and Purity of 8-Hydroxyquinoline

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization from Dichloromethane78.099.596.5[2]
Recrystallization from Chloroform82.099.095.0[2]

Experimental Protocols

This section provides detailed methodologies for key recrystallization techniques applicable to quinoline derivatives.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which your quinoline derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the quinoline derivative at all temperatures (the "good" solvent), while the other should not dissolve it at any temperature (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.

Visualizations

The following diagrams illustrate the logical workflow of a general recrystallization experiment and a troubleshooting guide for common issues.

Recrystallization_Workflow start Start: Crude Quinoline Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try This First concentrate Evaporate Some Solvent no_crystals->concentrate If Still No Crystals anti_solvent Add Anti-Solvent no_crystals->anti_solvent Alternative Method reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool More Slowly oiling_out->slow_cool min_solvent Use Minimum Hot Solvent low_yield->min_solvent full_cool Ensure Complete Cooling low_yield->full_cool recover Recover from Mother Liquor low_yield->recover

References

Technical Support Center: Chromatographic Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of quinoline compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of quinoline compounds using various chromatography techniques.

Issue 1: Poor Retention or No Retention in Reversed-Phase HPLC

  • Question: My polar quinoline compound shows little to no retention on a C18 column and elutes at or near the solvent front. How can I improve its retention?

  • Answer: This is a common issue with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase.[1] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.[1]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as a Phenyl-hexyl or embedded polar group (EPG) column, which can offer alternative selectivity for polar analytes.[1]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase (like bare silica or an amide-based column) is used with a mobile phase containing a high concentration of a non-polar solvent and a small amount of a polar solvent.[1]

Issue 2: Significant Peak Tailing in HPLC

  • Question: I am observing significant peak tailing for my quinoline compound in HPLC. What is the cause and how can I resolve this?

  • Answer: Peak tailing for basic compounds like quinolines is often caused by secondary interactions between the basic nitrogen of the quinoline and acidic residual silanol groups on the silica-based stationary phase.[1][2] Here’s how to troubleshoot this issue:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.[1]

    • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[1][2][3]

    • Employ a Highly Deactivated, End-Capped Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[1]

Issue 3: Compound Decomposition on Silica Gel during Flash Chromatography

  • Question: My quinoline compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

  • Answer: Some quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][3] Here are some effective solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1][2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1][2][3]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative to avoid decomposition on silica.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude quinoline derivative?

A1: Impurities largely depend on the synthetic route used.[2] For instance, Skraup or Doebner-von Miller syntheses are known for producing tarry by-products and mixtures of isomers.[2][4] Common impurities can include unreacted starting materials, isomeric impurities, and residual solvents.[2]

Q2: My purified quinoline derivative is yellow or brown. Is this normal?

A2: While pure quinoline is a colorless liquid, many of its derivatives are prone to turning yellow and then brown upon exposure to air and light.[2] This color change is often due to the formation of trace oxidized impurities and may not indicate a significant level of impurity.[2] However, for high-purity requirements, further purification and storage under an inert atmosphere in the dark may be necessary.[2]

Q3: Can I use distillation to purify my quinoline derivative?

A3: Yes, if your quinoline derivative is a liquid and thermally stable, vacuum distillation can be a very effective purification method, especially for removing non-volatile impurities.[2]

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for purifying quinoline compounds?

A4: HILIC is particularly useful for purifying polar quinoline compounds that show poor retention in reversed-phase HPLC.[1] It utilizes a polar stationary phase and a high organic content mobile phase, leading to a different retention mechanism that can be advantageous for such compounds.[1]

Data Presentation

Table 1: HPLC Methods for Quinoline Analysis

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2
Quinoline Yellow WS-BIST A+ (5µm, 4.6x150 mm)---

Table 2: GC-MS Method for Quinoline Analysis in Textiles

AnalyteMatrixGC ColumnLimit of Detection (LOD)Recovery (%)
QuinolineTextilesDB-5MS (30 m × 0.25 mm × 0.5 μm)0.1 mg/kg82.9 - 92.0

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Quinoline Compounds

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For polar quinolines, consider a more polar stationary phase.

  • Mobile Phase Preparation: A common mobile phase is a mixture of acetonitrile and water.[5] For basic quinolines, add an acidic modifier like formic acid or phosphoric acid to the aqueous phase to achieve a pH between 2.5 and 4.[1][5] For improved peak shape, triethylamine (0.1-1%) can be added.[1]

  • Gradient Elution: A typical gradient might start with a lower concentration of the organic solvent (e.g., 10% acetonitrile) and ramp up to a higher concentration (e.g., 90% acetonitrile) over 15-20 minutes to elute compounds with a range of polarities.[6]

  • Column Conditioning and Equilibration: Before the first injection, flush the column with 100% of the strong solvent (e.g., acetonitrile) for 5-10 minutes, followed by equilibration with the initial mobile phase composition for at least 10-15 column volumes.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm filter before injection.[7]

  • Injection and Data Acquisition: Inject the sample and acquire data at a suitable wavelength (e.g., 225 nm for general quinoline detection).[7]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[1]

Protocol 2: Flash Chromatography with Deactivated Silica Gel

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[1][8]

  • Column Packing: Dry pack the column with silica gel.[1]

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[1] Flush the packed column with 2-3 column volumes of this deactivating solvent.[1]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent or a less polar solvent and load it onto the column.[3]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this powder onto the top of the column.[3]

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[1] Apply gentle pressure to achieve a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure compound. Combine the pure fractions and remove the solvent under reduced pressure.[3]

Mandatory Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue Identified issue_type What is the primary issue? start->issue_type poor_retention Poor or No Retention (RP-HPLC) issue_type->poor_retention Retention peak_tailing Peak Tailing issue_type->peak_tailing Peak Shape decomposition Compound Decomposition (Silica) issue_type->decomposition Stability increase_aqueous Increase Aqueous Phase poor_retention->increase_aqueous Try First adjust_ph Adjust Mobile Phase pH (Low pH) peak_tailing->adjust_ph Initial Step deactivate_silica Deactivate Silica with TEA decomposition->deactivate_silica Common Solution polar_column Use More Polar RP Column increase_aqueous->polar_column If retention is still poor end Problem Resolved increase_aqueous->end use_hilic Switch to HILIC polar_column->use_hilic For very polar compounds use_hilic->end add_tea Add Triethylamine (TEA) to Mobile Phase adjust_ph->add_tea If tailing persists end_capped_column Use Highly End-Capped Column add_tea->end_capped_column For persistent issues end_capped_column->end alt_stationary_phase Use Alumina or Bonded Phase deactivate_silica->alt_stationary_phase If decomposition continues rp_flash Use Reversed-Phase Flash alt_stationary_phase->rp_flash Alternative Method rp_flash->end

Caption: Troubleshooting workflow for common issues in quinoline compound purification.

ExperimentalWorkflow start Start: Crude Quinoline Compound method_selection Select Purification Method start->method_selection flash_chrom Flash Chromatography method_selection->flash_chrom For larger scale / less polar compounds hplc_purification Preparative HPLC method_selection->hplc_purification For high purity / polar compounds tlc_dev TLC Method Development flash_chrom->tlc_dev hplc_method_dev Analytical HPLC Method Development hplc_purification->hplc_method_dev column_prep Column Packing & Deactivation (if needed) tlc_dev->column_prep sample_load Sample Loading (Wet or Dry) column_prep->sample_load elution_collection Elution & Fraction Collection sample_load->elution_collection fraction_analysis Analyze Fractions (TLC or HPLC) elution_collection->fraction_analysis scale_up Scale-up to Preparative Column hplc_method_dev->scale_up hplc_sample_prep Sample Preparation & Filtration scale_up->hplc_sample_prep hplc_run Run Preparative HPLC & Collect Fractions hplc_sample_prep->hplc_run hplc_run->fraction_analysis combine_pure Combine Pure Fractions & Evaporate Solvent fraction_analysis->combine_pure end Purified Quinoline Compound combine_pure->end

Caption: General experimental workflow for chromatographic purification of quinoline compounds.

References

Handling and storage guidelines for Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the handling, storage, and use of Quinoline-6-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: When handling this compound, it is crucial to use appropriate personal protective equipment to ensure safety. This includes:

  • Eye Protection: Chemical safety goggles or glasses with side protection. A face shield may be appropriate in situations with a higher risk of splashing.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves. Always inspect gloves for integrity before use.[2][3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: In cases of inadequate ventilation or when handling the powder, use a NIOSH-approved respirator.[2]

Q2: What are the general first aid measures in case of exposure to this compound?

A2: In case of accidental exposure, follow these first aid guidelines:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Q3: How should I handle spills of this compound?

A3: For minor spills, you should:

  • Wear appropriate PPE.

  • Avoid generating dust.

  • Use an inert absorbent material (e.g., sand or earth) to cover the spill.

  • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4]

  • Clean the spill area with soap and water.

For major spills, evacuate the area and contact your institution's environmental health and safety department.

Troubleshooting Guide

Problem: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly according to the recommended guidelines. Avoid repeated freeze-thaw cycles if the compound is in solution. It is advisable to prepare fresh solutions for each experiment.

  • Possible Cause 2: Poor Solubility.

    • Solution: Verify the appropriate solvent for your experiment. Sonication or gentle warming may aid in dissolution, but be cautious as heat can degrade the compound. Refer to the solubility data table below.

Problem: Difficulty dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: this compound is a colorless solid.[5] While specific solubility data is limited, related compounds suggest that it may have limited solubility in water and better solubility in organic solvents like DMSO and ethanol. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Data Summary

Storage and Physical Properties

ParameterRecommendation/Value
Storage Temperature Room Temperature (RT); Some related compounds are stored at 2-8°C[6]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] Protect from light and humidity.
Appearance Colorless to light yellow solid/powder[5][8]
Molecular Formula C₁₀H₉N₃O[9]
Molecular Weight 187.20 g/mol [9]
Melting Point 195-197 °C[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[5][10]

  • Materials:

    • Methyl 6-quinolinecarboxylate

    • Ethanol

    • 99% Hydrazine hydrate

    • Toluene

    • Acetone

  • Procedure:

    • Dissolve Methyl 6-quinolinecarboxylate (0.10 mol) in ethanol (50 mL).

    • Add 99% hydrazine hydrate (0.10 mol) to the solution.

    • Reflux the mixture for 17 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).

    • Upon completion, cool the reaction mixture.

    • Collect the resulting solid by filtration.

    • Wash the solid with a small amount of cold methanol.

    • Dry the product to obtain this compound.

General Protocol for Cell Viability Assay (MTT Assay)

This is a general protocol and may require optimization for specific cell lines and experimental conditions.

  • Materials:

    • This compound

    • DMSO (for stock solution)

    • Cancer cell line of interest (e.g., MCF-7)

    • Complete cell culture medium

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture medium) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues with this compound start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Correct Temperature? - Tightly Sealed? - Protected from Light? start->check_storage check_solubility Review Solubility: - Correct Solvent? - Aided Dissolution (Sonication)? start->check_solubility prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage optimize_dissolution Optimize Dissolution Protocol: - Test Alternative Solvents - Gentle Warming check_solubility->optimize_dissolution Poor Solubility rerun_experiment Re-run Experiment prepare_fresh->rerun_experiment optimize_dissolution->rerun_experiment end_success Success: Consistent Results rerun_experiment->end_success Issue Resolved end_further_investigation Further Investigation Needed rerun_experiment->end_further_investigation Issue Persists EGFR_Signaling_Pathway Potential EGFR Signaling Pathway Modulation by Quinoline Derivatives ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization quinoline This compound (Potential Inhibitor) quinoline->egfr Inhibits downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation apoptosis Apoptosis downstream->apoptosis Inhibits

References

Resolving poor solubility of Quinoline-6-carbohydrazide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline-6-carbohydrazide

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the poor solubility of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to initially dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for dissolving this compound.[1] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[1] For ¹H NMR analysis, DMSO-d6 has been successfully used, indicating good solubility.[2][3]

Q2: My compound won't dissolve in DMSO, or it precipitates out when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue due to the low aqueous solubility of many quinoline derivatives.[4][5] Here are several steps you can take:

  • Gentle Heating: Try warming the solution to 37-50°C. This can increase the solubility of the compound in the initial solvent.

  • Sonication: Use a sonicator bath to break up solid particles and enhance dissolution.

  • Use of Co-solvents: If DMSO alone is insufficient or causes precipitation in the final assay medium, a co-solvent system can be effective. A mixture of DMSO and ethanol can improve solubility.[6]

  • pH Adjustment: The solubility of quinoline derivatives can be highly dependent on pH.[5] Try adjusting the pH of your final assay buffer. Since quinoline is a weak base, lowering the pH may improve solubility by protonating the quinoline nitrogen.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is crucial to determine the tolerance of your specific cell line to DMSO in a pilot experiment.

Q4: Are there alternative solvents I can try?

A4: Besides DMSO, Dimethylformamide (DMF) is another strong polar aprotic solvent that can be used. For some hydrazide compounds, ethanol has also been used, particularly during synthesis and purification steps, suggesting some degree of solubility.[2][3]

Troubleshooting Workflow

If you are facing solubility issues, follow this systematic approach to find a solution.

G start Start: Dissolve This compound dmso Try dissolving in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM). start->dmso success1 Success: Compound Dissolved dmso->success1 Dissolves completely issue1 Issue: Compound does not fully dissolve. dmso->issue1 Does not dissolve issue2 Issue: Precipitation occurs upon dilution in aqueous buffer. success1->issue2 heat_sonicate Apply gentle heat (37-50°C) and/or sonicate. issue1->heat_sonicate heat_sonicate->success1 Dissolves fail Consider structural modification or alternative compound. heat_sonicate->fail Still insoluble lower_stock Lower the stock concentration. Lower the final assay concentration. issue2->lower_stock cosolvent Use a co-solvent system. Example: DMSO/Ethanol mixture. lower_stock->cosolvent Still precipitates final_success Problem Resolved lower_stock->final_success Precipitation stops ph_adjust Adjust pH of the final aqueous buffer. cosolvent->ph_adjust Still precipitates cosolvent->final_success Precipitation stops ph_adjust->final_success Precipitation stops ph_adjust->fail Still precipitates

Caption: Troubleshooting workflow for solubility issues.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative and predicted solubility profile based on its chemical structure and data from similar compounds.[7]

SolventTypePredicted SolubilityNotes
DMSO Polar AproticHighRecommended primary solvent for stock solutions.[1]
DMF Polar AproticHighA suitable alternative to DMSO.
Ethanol Polar ProticModerateCan be used, especially in co-solvent mixtures.[6]
Methanol Polar ProticModerateUsed as a wash solvent during synthesis, implying lower solubility.[2][3]
Water / PBS AqueousVery LowSignificant precipitation is expected. The quinoline class of compounds is known for low water solubility.[4][8]
Toluene NonpolarVery LowUsed in TLC, indicating it is a poor solvent for this compound.[2][3]
Hexane NonpolarInsolubleNot recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh 1. Weigh Compound Accurately weigh 1.872 mg of This compound (MW: 187.20 g/mol). add_dmso 2. Add Solvent Add 1.0 mL of high-purity DMSO to the vial. weigh->add_dmso vortex 3. Mix Vortex the solution thoroughly for 2-3 minutes. add_dmso->vortex heat 4. Heat/Sonicate (If Needed) If not fully dissolved, warm to 37°C or place in a sonicator bath for 10-15 minutes. vortex->heat aliquot 5. Aliquot & Store Once fully dissolved, aliquot into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. heat->aliquot

Caption: Protocol for preparing a stock solution.

Methodology:

  • Preparation:

    • Calculate the required mass of this compound for your desired stock concentration and volume. For 1 mL of a 10 mM stock, the required mass is 1.872 mg (Molecular Weight: 187.20 g/mol ).[9]

    • Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solubilization:

    • Add the calculated volume of high-purity DMSO to the vial.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Visually inspect for any undissolved particles.

  • Troubleshooting within Protocol:

    • If particles remain, place the vial in a water bath or incubator at 37-50°C for 10-20 minutes.

    • Alternatively, or in combination with heating, place the vial in a sonicator bath for 10-15 minutes.

    • Repeat vortexing and visual inspection until the solution is clear.

  • Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparing Working Solutions in Aqueous Buffer

This protocol outlines how to dilute the DMSO stock into your final assay medium while minimizing precipitation.

  • Prepare Assay Medium: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready at the desired temperature.

  • Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution.

    • First, dilute your 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM or 100 µM).

    • Next, dilute this intermediate stock into your final aqueous buffer.

  • Dilution Technique:

    • Add the small volume of the DMSO stock solution directly into the larger volume of the aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock , as this will almost certainly cause precipitation.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is below the tolerance level of your assay (typically <0.5%).

References

Validation & Comparative

Quinoline-6-carbohydrazide vs. other carbohydrazide derivatives in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinoline-6-carbohydrazide's performance in various bioassays against other notable carbohydrazide derivatives. The following sections detail quantitative biological data, experimental methodologies, and associated cellular pathways.

Executive Summary

Carbohydrazide derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. Within this broad family, quinoline-based carbohydrazides have garnered significant attention due to the inherent therapeutic potential of the quinoline scaffold. This guide focuses on this compound and its derivatives, placing their biological performance in context with other carbohydrazide compounds containing different heterocyclic cores such as pyrazole, pyrazine, and imidazopyridine. While direct head-to-head comparative studies are limited, this analysis collates available data to provide a valuable reference for researchers in the field of medicinal chemistry and drug discovery.

Comparative Bioactivity Data

The biological activity of carbohydrazide derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and antioxidant assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following tables summarize the performance of various carbohydrazide derivatives across these bioassays.

Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline Derivative (Compound 17) SH-SY5Y (Neuroblastoma)2.9[1]
Kelly (Neuroblastoma)1.3[1]
MCF-7 (Breast)14.1[1]
MDA-MB-231 (Breast)18.8[1]
Quinoline-based Dihydrazone (3b) MCF-7 (Breast)7.016[2]
Quinoline-based Dihydrazone (3c) MCF-7 (Breast)7.05[2]
Imidazopyridine-carbohydrazide (7d) MCF-7 (Breast)22.6[3]
HT-29 (Colon)13.4[3]
Dihydropyrazole-carbohydrazide (2b) HDAC6 (in vitro)12 ± 3[4]
Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-4-carbohydrazide Schiff base (6a) Staphylococcus aureus ATCC 6538340[5]
Quinoline-4-carbohydrazide Schiff base (6b) Aspergillus niger-[5]
Pyrazine-2-carbohydrazide Derivatives S. aureus, B. subtilis, E. coli, S. typhi-[6]
Quinoline-based Hydrazone Analogues Various pathogenic strains6.25 - 100[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the bioassays of carbohydrazide derivatives.

Anticancer Activity Assay (MTT Assay)[8]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][10][11]
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline and other carbohydrazide derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is vital for rational drug design and development.

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as inhibitors of receptor tyrosine kinases such as EGFR, which are crucial for cancer cell proliferation and survival.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[7]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during replication.[7]

  • Cell Cycle Arrest: Quinoline derivatives can arrest the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing.[1]

The diagram below illustrates a general experimental workflow for the in vitro testing of novel anticancer compounds.

G cluster_0 In Vitro Anticancer Drug Screening Workflow cluster_1 Mechanism of Action A Cell Line Selection (e.g., MCF-7, A549) B Cell Culture and Maintenance A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determine IC50 Values C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Signaling Proteins E->H G cluster_0 PI3K/Akt/mTOR Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTOR Inhibition

References

Quinoline-6-Carbohydrazide Derivatives: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Quinoline derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of the anticancer activity of various Quinoline-6-Carbohydrazide derivatives, summarizing key experimental data and outlining the methodologies used for their validation.

Comparative Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. These values are compared with established anticancer drugs to benchmark the performance of the novel derivatives.

A series of quinoline-based dihydrazone derivatives (3a–3d) were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.[4] Notably, compounds 3b and 3c exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 7.016 μM and 7.05 μM, respectively.[4] These values are comparable to or even better than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[4]

CompoundBGC-823 (Gastric) IC50 (μM)BEL-7402 (Hepatoma) IC50 (μM)MCF-7 (Breast) IC50 (μM)A549 (Lung) IC50 (μM)HL-7702 (Normal Liver) IC50 (μM)
3a 20.11 ± 1.0325.32 ± 1.2122.36 ± 1.1534.32 ± 1.54> 50
3b 10.25 ± 0.8515.48 ± 0.987.016 ± 0.5218.25 ± 1.01> 50
3c 8.14 ± 0.6212.33 ± 0.897.05 ± 0.4815.47 ± 0.95> 50
3d 18.57 ± 0.9922.14 ± 1.1219.88 ± 1.0828.91 ± 1.33> 50
5-FU 9.85 ± 0.7316.21 ± 1.058.96 ± 0.6820.15 ± 1.17> 50
Data sourced from a study on quinoline-based dihydrazone derivatives.[4]

In another study, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and their antiproliferative activity was assessed against the MCF-7 cell line.[5] Compounds 6a, 6b, and 6h demonstrated potent activity with IC50 values of 3.39, 5.94, and 2.71 μM, respectively, proving to be more potent than the reference drug Doxorubicin (Dox) which had an IC50 of 6.18 μM.[5]

CompoundMCF-7 (Breast) IC50 (μM)
6a 3.39
6b 5.94
6h 2.71
Doxorubicin 6.18
Data from a study on 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids.[5]

Experimental Protocols

The validation of the anticancer activity of this compound derivatives involves a series of well-established experimental protocols.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.

For Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at 4°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[5]

For Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[4][6]

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8]

Induction of Apoptosis

Several studies have demonstrated that these derivatives can trigger apoptosis in cancer cells.[6][9][10] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[6]

cluster_0 This compound Derivative cluster_1 Cellular Response Derivative This compound Derivative Bax Bax (Pro-apoptotic) Upregulation Derivative->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivative->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Cell Cycle Arrest

These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been shown to cause cell cycle arrest at the G1 or G2/M phase.[5][7] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[4]

cluster_0 Experimental Workflow start Cancer Cell Culture treatment Treatment with Quinoline Derivative start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation harvest->fixation staining Propidium Iodide Staining fixation->staining analysis Flow Cytometry Analysis staining->analysis result Cell Cycle Arrest (e.g., G1 or G2/M phase) analysis->result

Caption: Workflow for cell cycle analysis.

EGFR Tyrosine Kinase Inhibition

Some quinoline derivatives have been designed to target specific molecular pathways crucial for cancer cell survival and proliferation.[1] For example, the 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown inhibitory potential against Epidermal Growth Factor Receptor (EGFR) kinase.[5][11] EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Inhibition of EGFR signaling can thus be an effective anticancer strategy.

cluster_0 EGFR Signaling Pathway cluster_1 Inhibitory Action EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Derivative Quinoline Derivative Derivative->EGFR Inhibition

Caption: Inhibition of EGFR signaling by Quinoline derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various quinoline compounds, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Quinolone Compounds

Quinolones are a major class of synthetic broad-spectrum antimicrobial agents. Their core structure is a bicyclic aromatic compound. The introduction of a fluorine atom at position 6 led to the development of the fluoroquinolone subclass, which exhibits enhanced antibacterial activity. Quinolones are categorized into generations based on their antimicrobial spectrum. Generally, earlier generations are more effective against Gram-negative bacteria, while later generations have expanded activity against Gram-positive and atypical bacteria.[1]

Mechanism of Action

The primary antibacterial action of quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target of quinolones is DNA gyrase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the unwinding and replication of bacterial DNA.[3]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV leads to an inability of the bacterial cell to segregate its chromosomes, ultimately resulting in cell death.[3]

By forming a stable complex with the enzyme and DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.[4]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone porin Porin Channel (Gram-negative) quinolone->porin Entry dna_gyrase DNA Gyrase (Topoisomerase II) porin->dna_gyrase topoisomerase_iv Topoisomerase IV porin->topoisomerase_iv replication_fork dna_gyrase->replication_fork inhibits resealing topoisomerase_iv->replication_fork inhibits resealing bacterial_dna Bacterial DNA bacterial_dna->dna_gyrase binds bacterial_dna->topoisomerase_iv binds ds_breaks Double-Strand DNA Breaks replication_fork->ds_breaks leads to cell_death Bacterial Cell Death ds_breaks->cell_death induces Broth Microdilution Workflow start Start prep_quinolone Prepare Serial Dilutions of Quinolone Compound in 96-well plate start->prep_quinolone prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Microbial Suspension prep_quinolone->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end Quinolone Resistance Mechanisms cluster_resistance Resistance Mechanisms quinolone Quinolone target_enzymes DNA Gyrase & Topoisomerase IV quinolone->target_enzymes binds to inhibition Inhibition of DNA Replication quinolone->inhibition causes bacterial_dna Bacterial DNA target_enzymes->bacterial_dna acts on target_mutation Target Gene Mutations (gyrA, parC, etc.) target_mutation->target_enzymes alters efflux_pump Upregulation of Efflux Pumps efflux_pump->quinolone expels reduced_permeability Reduced Permeability (Porin loss) reduced_permeability->quinolone blocks entry

References

Reproducibility of Experimental Results with Quinoline-6-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quinoline-6-carbohydrazide and Its Isomeric Alternatives Supported by Experimental Data

This guide provides a comparative analysis of the experimental reproducibility for this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] For researchers, scientists, and drug development professionals, understanding the reproducibility of synthesis and biological activity is crucial for advancing research. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and offers visual workflows to ensure clarity and facilitate the replication of results.

Introduction to Quinoline-Carbohydrazides

Quinoline and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The carbohydrazide functional group (-CONHNH2) is a key pharmacophore that enhances the therapeutic potential of the quinoline scaffold.[4] This guide focuses on this compound and compares its synthesis and reported activities with its isomers, Quinoline-3-carbohydrazide and Quinoline-4-carbohydrazide, to provide a comprehensive overview for researchers.

Comparative Synthesis and Characterization

The synthesis of quinoline carbohydrazides typically involves the hydrazinolysis of the corresponding quinoline carboxylic acid esters. The reproducibility of this reaction is generally high, with consistent yields and purity.

Table 1: Comparison of Synthesis and Physicochemical Properties

CompoundStarting MaterialSolventReaction ConditionsYield (%)Melting Point (°C)
This compound Methyl 6-quinolinecarboxylateEthanolReflux with 99% hydrazine hydrate, 17 hours89%195-197
Quinoline-3-carbohydrazide Ethyl-3-quinoline carboxylateEthanolReflux with hydrazine hydrate, 24 hours92%184-186
Quinoline-4-carbohydrazide Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Data for this compound sourced from ChemicalBook.[5] Data for Quinoline-3-carbohydrazide sourced from MDPI.[6]

Characterization Data of this compound:

  • IR (KBr, cm⁻¹): 3376, 3291 (NH₂), 1689 (C=O, amide)[5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH₂)[5]

Experimental Protocols

This protocol is adapted from a standard procedure for the synthesis of this compound.[5]

Materials:

  • Methyl 6-quinolinecarboxylate (0.10 mol)

  • 99% Hydrazine hydrate (0.10 mol)

  • Ethanol (50 mL)

  • Cold methanol

Procedure:

  • Dissolve Methyl 6-quinolinecarboxylate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 17 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of toluene:acetone (8:2, v/v).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Dry the final product, this compound.

Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_workup Work-up and Isolation start Dissolve Methyl 6-quinolinecarboxylate in Ethanol add_hydrazine Add 99% Hydrazine Hydrate start->add_hydrazine reflux Reflux for 17 hours add_hydrazine->reflux tlc Monitor reaction with TLC (Toluene:Acetone 8:2) reflux->tlc cool Cool to room temperature tlc->cool filter Filter the solid precipitate cool->filter wash Wash with cold Methanol filter->wash dry Dry the final product wash->dry end Final Product dry->end This compound Potential Mechanisms of Action for Quinoline Hydrazides cluster_targets Cellular Targets cluster_effects Biological Effects compound Quinoline Hydrazide Derivatives dna_gyrase DNA Gyrase compound->dna_gyrase egfr_tk EGFR-TK compound->egfr_tk topoisomerase Topoisomerase I compound->topoisomerase other_enzymes Other Enzymes compound->other_enzymes inhibition_replication Inhibition of DNA Replication dna_gyrase->inhibition_replication apoptosis Induction of Apoptosis egfr_tk->apoptosis cell_cycle_arrest Cell Cycle Arrest topoisomerase->cell_cycle_arrest antimicrobial Antimicrobial Activity other_enzymes->antimicrobial Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare compound stock solution serial_dilution Perform serial dilutions in 96-well plate stock->serial_dilution add_inoculum Add inoculum to wells serial_dilution->add_inoculum inoculum Prepare bacterial inoculum (5 x 10^5 CFU/mL) inoculum->add_inoculum controls Include positive and negative controls add_inoculum->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or read absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end Final Result determine_mic->end MIC Value

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoline-6-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Quinoline-6-carbohydrazide, a key chemical entity in pharmaceutical research and development, is fundamental for ensuring data integrity in pharmacokinetics, stability studies, and quality control. The selection of an appropriate analytical method and the subsequent cross-validation between different techniques are critical steps to guarantee reliable and reproducible results. This guide provides an objective comparison of two prevalent analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. It further outlines the essential parameters for cross-validation, supported by detailed, representative experimental protocols.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase, with detection based on UV absorbance.Separation based on chromatography, followed by ionization and mass-to-charge ratio analysis of the analyte and its fragments, providing high selectivity and sensitivity.
Specificity Moderate to high; specificity can be compromised by co-eluting impurities with similar UV spectra.Very high; specificity is ensured by monitoring a specific precursor-to-product ion transition.
Sensitivity (LOD/LOQ) Moderate; typically in the µg/mL to high ng/mL range.High to very high; capable of reaching low ng/mL to pg/mL levels.
Linearity Good over a considerable concentration range.Excellent over a wide dynamic range.
Precision High; Relative Standard Deviation (RSD) is typically below 2%.High; RSD is generally less than 15% for bioanalytical methods.[1]
Accuracy High; typically within 98-102% for pharmaceutical analysis.[2]High; typically within 85-115% for bioanalytical methods.[1]
Matrix Effects Less susceptible to ion suppression or enhancement.Prone to matrix effects which can impact ionization efficiency and must be carefully evaluated.[1]
Cost & Complexity Lower initial investment and operational cost; relatively simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound in a drug substance.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration within the linear range of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for the sensitive quantification of this compound in a biological matrix, such as human plasma.

  • Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: A specific precursor ion to product ion transition would be monitored for this compound (e.g., m/z 188.1 -> 171.1) and its stable isotope-labeled internal standard.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex to mix and then centrifuge to precipitate proteins. Transfer the supernatant for analysis.[2]

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that the data obtained from different analytical methods are comparable and reliable.[1] The core parameters to be assessed during cross-validation are outlined below.

Data Presentation: Cross-Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[1]
Linearity (r²) Correlation coefficient (r²) should be ≥ 0.99.[2]
Accuracy (% Recovery) For HPLC-UV: 98.0% to 102.0%. For LC-MS/MS (in bioanalysis): Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).[1]
Precision (RSD%) For HPLC-UV: ≤ 2%. For LC-MS/MS (in bioanalysis): ≤ 15% (≤ 20% at the Lower Limit of Quantification).[1]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Experimental_Workflow_LCMS cluster_prep_lcms Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Plasma Plasma Sample Precipitate Add Acetonitrile & IS (Protein Precipitation) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject_LCMS Inject into LC-MS/MS Supernatant->Inject_LCMS Separate_LCMS Chromatographic Separation Inject_LCMS->Separate_LCMS Ionize Electrospray Ionization (ESI+) Separate_LCMS->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Integrate_LCMS Integrate Peak Area Ratio (Analyte/IS) Analyze->Integrate_LCMS Quantify_LCMS Quantify Concentration Integrate_LCMS->Quantify_LCMS

Caption: Bioanalytical workflow for the LC-MS/MS analysis of this compound.

Cross_Validation_Logic cluster_samples Sample Set MethodA Validated Method A (e.g., HPLC-UV) AnalyzeA Analyze with Method A MethodA->AnalyzeA MethodB Validated Method B (e.g., LC-MS/MS) AnalyzeB Analyze with Method B MethodB->AnalyzeB QC_Samples QC Samples (Low, Mid, High) QC_Samples->AnalyzeA QC_Samples->AnalyzeB Study_Samples Incurred Study Samples Study_Samples->AnalyzeA Study_Samples->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Conclusion Demonstrate Comparability (Methods are Cross-Validated) Compare->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Benchmarking Quinoline-6-Carbohydrazide and its Analogs Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory performance of quinoline-carbohydrazide derivatives against established inhibitors. The data presented is collated from various preclinical studies to offer a comprehensive overview of the potential of this chemical scaffold in drug discovery.

Introduction to Quinoline-Carbohydrazides

Quinoline and its derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of a carbohydrazide moiety onto the quinoline scaffold has been shown to be a promising strategy for the development of novel enzyme inhibitors. These derivatives have demonstrated significant potential in targeting enzymes involved in various pathological conditions, including diabetes, cancer, and bacterial infections. This guide focuses on benchmarking the performance of quinoline-carbohydrazide analogs against known inhibitors of key enzymes.

Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition

Quinoline-based carbohydrazides have emerged as potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. Inhibition of these enzymes can delay glucose absorption and manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of various quinoline-carbohydrazide derivatives against α-glucosidase and α-amylase, benchmarked against the standard antidiabetic drug, Acarbose.

CompoundTarget EnzymeIC50 (µM) of DerivativeIC50 (µM) of Acarbose (Standard)Reference
Quinoline-based Schiff bases (6c)α-Glucosidase12.95 ± 2.3525.41 ± 0.16[1]
Quinoline-based Schiff bases (6b)α-Glucosidase19.37 ± 0.9625.41 ± 0.16[1]
Quinoline-based Schiff bases (6b)α-Amylase29.36 ± 3.2432.63 ± 1.07[1]
Quinoline-based Schiff bases (6c)α-Amylase33.04 ± 1.8332.63 ± 1.07[1]
Quinoline-1,3,4-oxadiazole hybrid (A)α-Glucosidase2.638.25[2]
Quinoline-triazole hybrid (1d-19d)α-Amylase0.80 ± 0.05 - 40.20 ± 0.7010.30 ± 0.20[3]
Quinoline-triazole hybrid (1d-19d)α-Glucosidase1.20 ± 0.10 - 43.30 ± 0.809.80 ± 0.20[3]
Dihydropyrano[3,2-c]quinoline (6e)α-Glucosidase10.3 ± 0.3750.0 ± 1.5[4]
Dihydropyrano[3,2-c]quinoline (6d)α-Glucosidase15.7 ± 0.5750.0 ± 1.5[4]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., Quinoline-6-carbohydrazide derivative)

  • Acarbose (as a positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare Test Compound and Acarbose Solutions add_compound Add Test Compound to 96-well Plate prep_compound->add_compound prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase and Incubate (37°C, 10 min) prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate incubate_reaction Incubate (37°C, 20 min) add_substrate->incubate_reaction stop_reaction Add Na2CO3 to Stop Reaction incubate_reaction->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for α-Glucosidase Inhibition Assay.

Anticancer Activity

Quinoline hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest, with some derivatives targeting specific signaling pathways.

Comparative Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative quinoline-based hydrazone derivatives against different human cancer cell lines, compared to standard chemotherapeutic agents.

CompoundCancer Cell LineIC50 (µM) of DerivativeStandard DrugIC50 (µM) of StandardReference
Quinoline-based dihydrazone (3b)MCF-7 (Breast)7.0165-Fluorouracil (5-FU)>100[5]
Quinoline-based dihydrazone (3c)MCF-7 (Breast)7.055-Fluorouracil (5-FU)>100[5]
Quinoline hydrazone (18j)NCI-60 Panel (Avg)1.68BendamustineNot specified[6]
Thiazole-clubbed quinoline hydrazone (6)A549 (Lung)3.93Cisplatin3.90[7]
Quinoline amidrazone (1)A549 (Lung)43.1Cisplatin22[7]
Quinoline amidrazone (1)MCF-7 (Breast)59.1Cisplatin22[7]
Involved Signaling Pathway: PI3K/AKT/mTOR

Several studies suggest that the anticancer effects of quinoline derivatives are mediated through the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits logical_relationship_mic start Start dilution Serial Dilution of Test Compound start->dilution inoculation Inoculation with Bacterial Suspension dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation observation Visual Observation of Growth incubation->observation mic Determine MIC observation->mic end End mic->end

References

Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Quinoline-6-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] When coupled with a carbohydrazide moiety, these molecules gain additional structural flexibility and hydrogen bonding capabilities, making them attractive candidates for targeting various biological pathways.[3][4] This guide provides a comprehensive comparison of recently developed Quinoline-6-carbohydrazide analogs and related derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents. The information presented herein, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in the rational design of more potent and selective quinoline-based therapeutics.

Comparative Analysis of Biological Activities

The biological evaluation of various quinoline-carbohydrazide and related hydrazone analogs has revealed promising activities, particularly in the realms of anticancer and antimicrobial applications. The following tables summarize the quantitative data from several key studies, offering a clear comparison of the efficacy of different structural modifications.

Table 1: Anticancer Activity of Quinoline-Based Hydrazide/Hydrazone Analogs

CompoundCancer Cell LineIC50 (µM)Reference
1 (Amidrazone) A549 (Lung)43.1[3]
MCF-7 (Breast)59.1[3]
5 (Hydrazone) MCF-7 (Breast)0.98[3]
HepG2 (Liver)1.06[3]
13 (Hydrazone) MCF-7 (Breast)0.73[3]
3b (Dihydrazone) MCF-7 (Breast)7.016[5]
3c (Dihydrazone) MCF-7 (Breast)7.05[5]
18j (Hydrazone) NCI-60 Panel (Various)GI50: 0.33 - 4.87[6]
19 (Hydrazide) Neuroblastoma (SH-SY5Y, Kelly)Micromolar potency[7]
22 (Hydrazide) Neuroblastoma (SH-SY5Y, Kelly)Micromolar potency[7]
6a (Acrylamide Hybrid) MCF-7 (Breast)3.39[8]
6b (Acrylamide Hybrid) MCF-7 (Breast)5.94[8]
6h (Acrylamide Hybrid) MCF-7 (Breast)2.71[8]
Cisplatin (Standard)A549, MCF-722[3]
Erlotinib (Standard)MCF-7, HepG21.83, 2.13[3]
5-FU (Standard)Various-[5]
Doxorubicin (Standard)MCF-76.18[8]

Table 2: Antimicrobial Activity of Quinoline-Based Hydrazide/Hydrazone Analogs

Compound SeriesMicrobial StrainMIC (µg/mL)Reference
6a-o (Schiff Bases) Staphylococcus aureus340 (for 6a)[9]
Aspergillus niger- (effective)[9]
18a-p (Hydrazones) Various pathogenic strains6.25 - 100[6]
4d, 4f Gram-positive strains0.5 - 1[10]
7a, 7g, 7i, 7l, 7o Various12.5 - 25[10]
14 Bacteria and Fungi0.66 - 3.98[10]
5d Gram-positive & Gram-negative0.125 - 8[11]
Ciprofloxacin (Standard)Gram-positive strains~0.5 - 1[10]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with qualitative descriptions from the literature, allow for the deduction of several key structure-activity relationships:

  • Impact of Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence biological activity. For instance, the presence of a methoxy group was found to be important for the anticancer activity of some quinoline derivatives.[7] Halogen substitutions, such as chloro and bromo groups, have also been explored in various analogs.[6]

  • Role of the Hydrazone Linkage: The formation of hydrazones by condensing the carbohydrazide with various aldehydes or ketones is a common strategy that often leads to enhanced biological activity. The substituents on the aromatic ring of the aldehyde or ketone play a crucial role in modulating the potency. For example, a p-nitro group on the benzylidene moiety was shown to increase anticancer activity.[3]

  • Hybrid Molecules: Incorporating other bioactive moieties into the quinoline-carbohydrazide scaffold can lead to compounds with improved or dual mechanisms of action. For example, quinoline-4-carbonyl-hydrazide-acrylamide hybrids have shown potent anticancer activity by targeting EGFR kinase.[8] Similarly, hybridization with other heterocyclic rings can enhance antimicrobial properties.[11]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the molecules, influenced by different substituents, are critical for their interaction with biological targets and their ability to cross cell membranes.

Experimental Protocols

The following sections provide a generalized overview of the experimental methodologies employed in the synthesis and biological evaluation of this compound analogs, based on the reviewed literature.

Synthesis of Quinoline-Carbohydrazide Analogs

The synthesis of quinoline-carbohydrazide analogs typically follows a multi-step process. A general workflow is outlined below:

  • Esterification: The synthesis often commences with the esterification of a substituted quinoline carboxylic acid to yield the corresponding ester.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a suitable solvent like ethanol, to produce the key quinoline carbohydrazide intermediate.[1][9]

  • Condensation/Coupling: This intermediate can then be used in various reactions to generate a library of analogs:

    • Schiff Base Formation: Condensation with a variety of aromatic or heteroaromatic aldehydes or ketones yields the corresponding hydrazones (Schiff bases).[3][9]

    • Amide Coupling: Reaction with substituted carboxylic acids, often facilitated by a coupling agent like EDC, leads to the formation of hydrazide derivatives.[7]

    • Reaction with Isothiocyanates/Isocyanates: Treatment with isothiocyanates or isocyanates can produce thiosemicarbazide or semicarbazide derivatives, respectively.

The synthesized compounds are typically purified by recrystallization or column chromatography and characterized using various spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[5][9]

Anticancer Activity Evaluation (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO₂ at 37°C.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a standard drug as a positive control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. The viable cells metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.[3][5]

Antimicrobial Activity Evaluation (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a standard inoculum size.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][9]

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_analogs Analog Synthesis Quinoline\nCarboxylic Acid Quinoline Carboxylic Acid Quinoline\nCarbohydrazide Quinoline Carbohydrazide Quinoline\nCarboxylic Acid->Quinoline\nCarbohydrazide Esterification & Hydrazinolysis Hydrazine\nHydrate Hydrazine Hydrate Hydrazine\nHydrate->Quinoline\nCarbohydrazide Hydrazones\n(Schiff Bases) Hydrazones (Schiff Bases) Quinoline\nCarbohydrazide->Hydrazones\n(Schiff Bases) Condensation Hydrazide\nDerivatives Hydrazide Derivatives Quinoline\nCarbohydrazide->Hydrazide\nDerivatives Amide Coupling Aldehydes/\nKetones Aldehydes/ Ketones Aldehydes/\nKetones->Hydrazones\n(Schiff Bases) Carboxylic\nAcids Carboxylic Acids Carboxylic\nAcids->Hydrazide\nDerivatives

Caption: General synthesis workflow for Quinoline-Carbohydrazide analogs.

Biological_Screening_Workflow Synthesized\nAnalogs Synthesized Analogs Primary Screening Primary Screening Synthesized\nAnalogs->Primary Screening Anticancer\n(e.g., MTT Assay) Anticancer (e.g., MTT Assay) Primary Screening->Anticancer\n(e.g., MTT Assay) Antimicrobial\n(e.g., MIC Assay) Antimicrobial (e.g., MIC Assay) Primary Screening->Antimicrobial\n(e.g., MIC Assay) Dose-Response\nStudies Dose-Response Studies Anticancer\n(e.g., MTT Assay)->Dose-Response\nStudies Antimicrobial\n(e.g., MIC Assay)->Dose-Response\nStudies Determination of\nIC50 / MIC Determination of IC50 / MIC Dose-Response\nStudies->Determination of\nIC50 / MIC SAR Analysis SAR Analysis Determination of\nIC50 / MIC->SAR Analysis Lead Compound\nIdentification Lead Compound Identification SAR Analysis->Lead Compound\nIdentification

Caption: Workflow for biological screening and lead identification.

References

A Head-to-Head Comparison of Purification Techniques for Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in the fields of chemical research and drug development, the isolation and purification of quinolines are critical steps that significantly influence the outcomes of their work. The inherent basicity of the quinoline nucleus and the frequent presence of closely related impurities necessitate a careful selection of purification methodology. This guide provides a comprehensive, data-driven comparison of the most common purification techniques for quinolines—distillation, crystallization, extraction, and chromatography—to empower researchers to make informed decisions for achieving their desired purity and yield.

Data Presentation: A Comparative Overview

The efficacy of a purification technique is best assessed through quantitative metrics. The following table summarizes experimental data, offering a clear head-to-head comparison of different methods based on achieved purity and yield.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation
Steam & Vacuum DistillationCrude Quinoline from Skraup SynthesisSteam, NaOH, H₂SO₄, NaNO₂, Vacuum (110-114°C at 14 mmHg)High (not specified)84-91[1]
Atmospheric & Vacuum DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782[1]
Crystallization
Salt Formation (Phosphate)Crude QuinolinePhosphoric acid, neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
RecrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[1]
RecrystallizationCrude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[1]
Extraction
Acid Extraction & DistillationCoal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[1]
Supercritical Fluid ExtractionCrude Quinoline from Coal Tar Wash OilSupercritical ethanol, 7 MPa, 140°C then 250°C99.5Not specified[1]
Ionic Liquid ExtractionSimulated oil containing quinolineIonic Liquid ([HBth][HSO₄]), aqueous solution99.04 (removal efficiency)Not applicable[1]
Chromatography
High-Speed Counter-Current Chromatography (HSCCC)Commercial Quinoline Yellown-hexane-ethyl acetate-n-butanol-water (1:1:8:10, v/v/v/v)Not specifiedNot specified[1]

In-Depth Analysis of Purification Techniques

The optimal purification strategy depends on several factors, including the initial purity of the material, the scale of the operation, the desired final purity, and the nature of the impurities.

Distillation is a robust and highly scalable method, particularly effective for separating quinolines from non-volatile impurities or compounds with significantly different boiling points.[1] For laboratory-scale preparations, such as the purification of quinoline from a Skraup synthesis, a combination of steam and vacuum distillation is often employed to first remove volatile impurities like unreacted nitrobenzene, followed by purification of the quinoline itself.[1]

Crystallization is a powerful technique for achieving very high purity, especially at the laboratory scale.[1] One common strategy involves the formation of a salt, such as the phosphate or picrate, which can be selectively crystallized to exclude impurities.[1] The pure quinoline is then regenerated by neutralization. Recrystallization from a suitable solvent is also a highly effective method for purifying solid quinoline derivatives, such as 8-hydroxyquinoline.

Extraction methods are particularly useful for the initial workup and separation of basic quinolines from neutral and acidic components, especially in complex mixtures like coal tar.[1] Acid extraction, using reagents like sulfuric acid or ammonium hydrogen sulfate, is a common industrial practice.[1] More modern and "green" approaches, such as supercritical fluid extraction and the use of ionic liquids, offer high efficiency and reduced environmental impact.[1]

Chromatography offers the highest resolution and is ideal for purifying small quantities of material to very high purity or for separating complex mixtures of closely related quinoline derivatives.[1] However, scalability can be a challenge for techniques like High-Performance Liquid Chromatography (HPLC).[1] High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition technique, avoids the use of a solid stationary phase, which can be advantageous for preventing the decomposition of sensitive quinoline derivatives.[2]

Experimental Protocols: Detailed Methodologies

Purification by Steam and Vacuum Distillation (from Skraup Synthesis)

This protocol is suitable for the purification of crude quinoline obtained from the Skraup synthesis.

  • Initial Steam Distillation : The acidic reaction mixture is subjected to steam distillation to remove volatile, non-basic impurities, primarily unreacted nitrobenzene.

  • Liberation of Crude Quinoline : The remaining acidic solution is made strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.

  • Second Steam Distillation : A second steam distillation is performed on the alkaline mixture to isolate the crude quinoline.

  • Removal of Aniline Impurities : The collected crude quinoline is dissolved in dilute sulfuric acid. Sodium nitrite is then added to the cooled solution to diazotize any residual aniline, which is subsequently converted to phenol upon gentle warming.

  • Final Purification : The quinoline is once again liberated by the addition of a strong base. The separated quinoline is dried over anhydrous potassium carbonate and then subjected to vacuum distillation. The fraction boiling at 110-114°C at 14 mmHg is collected as pure quinoline.[1]

Purification by Crystallization via Picrate Salt Formation

This method is effective for obtaining high-purity quinoline by selectively crystallizing its picrate salt.

  • Salt Formation : Dissolve the crude quinoline in a minimal amount of 95% ethanol. In a separate flask, prepare a saturated solution of picric acid in 95% ethanol. Add the picric acid solution to the quinoline solution to precipitate yellow crystals of quinoline picrate.

  • Recrystallization of the Salt : The collected quinoline picrate crystals are recrystallized from a suitable solvent, such as acetonitrile, to further enhance purity.

  • Regeneration of Pure Quinoline : The purified quinoline picrate is dissolved in dimethyl sulfoxide (DMSO) and passed through a column of basic alumina. The picric acid is adsorbed onto the alumina, and the free quinoline base is collected in the eluent.

  • Final Isolation : The quinoline is extracted from the eluent with n-pentane, and the solvent is removed under reduced pressure to yield pure quinoline.

Purification by Column Chromatography

This general protocol is applicable for the purification of quinoline derivatives and can be adapted for specific compounds.

  • Stationary Phase and Eluent Selection : Based on thin-layer chromatography (TLC) analysis, select an appropriate stationary phase (e.g., silica gel or alumina) and a solvent system that provides good separation. For basic quinolines, it is often beneficial to deactivate the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent tailing and decomposition.

  • Column Packing : Prepare a slurry of the stationary phase in the eluent and carefully pack the column to ensure a homogenous bed.

  • Sample Loading : Dissolve the crude quinoline derivative in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution and Fraction Collection : Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor the separation by TLC.

  • Isolation of Pure Compound : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the key purification techniques.

QuinolinePurificationWorkflow cluster_distillation Purification by Distillation crude_dist Crude Quinoline steam_dist1 Steam Distillation crude_dist->steam_dist1 Remove Volatiles alkalinization1 Alkalinization steam_dist1->alkalinization1 steam_dist2 Second Steam Distillation alkalinization1->steam_dist2 Isolate Crude acidification Acidification steam_dist2->acidification diazotization Diazotization acidification->diazotization Remove Aniline alkalinization2 Alkalinization diazotization->alkalinization2 drying Drying alkalinization2->drying vac_dist Vacuum Distillation drying->vac_dist pure_quinoline_dist Pure Quinoline vac_dist->pure_quinoline_dist

Caption: General workflow for the purification of quinoline by a combination of steam and vacuum distillation.

CrystallizationWorkflow cluster_crystallization Purification by Crystallization via Salt Formation crude_cryst Crude Quinoline salt_formation Salt Formation (e.g., Picrate) crude_cryst->salt_formation recrystallization Recrystallization of Salt salt_formation->recrystallization regeneration Regeneration of Free Base recrystallization->regeneration extraction Solvent Extraction regeneration->extraction solvent_removal Solvent Removal extraction->solvent_removal pure_quinoline_cryst Pure Quinoline solvent_removal->pure_quinoline_cryst

Caption: Workflow for the purification of quinoline by crystallization via salt formation.

ChromatographyWorkflow cluster_chromatography Purification by Column Chromatography crude_chrom Crude Quinoline Derivative tlc_analysis TLC Analysis crude_chrom->tlc_analysis Select Conditions sample_loading Sample Loading crude_chrom->sample_loading column_packing Column Packing tlc_analysis->column_packing column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal_chrom Solvent Removal pooling->solvent_removal_chrom pure_quinoline_chrom Pure Quinoline Derivative solvent_removal_chrom->pure_quinoline_chrom

Caption: A generalized workflow for the purification of a quinoline derivative using column chromatography.

References

Carbohydrazide versus hydrazine as an oxygen scavenger: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical environments of industrial processes and pharmaceutical manufacturing, the effective removal of dissolved oxygen from water systems is paramount to preventing corrosion and ensuring product stability. For decades, hydrazine has been a widely used oxygen scavenger, but its high toxicity and carcinogenic properties have necessitated the search for safer, equally effective alternatives. This guide provides a detailed, evidence-based comparison of carbohydrazide and hydrazine, two prominent oxygen scavengers, to inform the selection process for researchers and professionals in the field.

Executive Summary

Carbohydrazide emerges as a compelling and safer substitute for hydrazine as an oxygen scavenger in various applications, most notably in boiler water treatment. While both compounds effectively remove dissolved oxygen, carbohydrazide offers a significantly improved safety profile, being non-carcinogenic and less toxic.[1][2][3] Although hydrazine may exhibit faster reaction kinetics at very high temperatures, carbohydrazide's performance is comparable under many operating conditions and it offers the additional benefit of passivating metal surfaces.[4][5] The choice between the two will ultimately depend on the specific operational parameters, regulatory considerations, and safety priorities of the application.

Performance Data: A Quantitative Comparison

The following tables summarize the key performance characteristics of carbohydrazide and hydrazine based on available experimental data.

Table 1: General Properties and Stoichiometry

FeatureCarbohydrazideHydrazine
Chemical Formula (NH₂NH)₂CON₂H₄
Molecular Weight 90.08 g/mol 32.05 g/mol
Oxygen Scavenging Reaction (NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂[6]N₂H₄ + O₂ → N₂ + 2H₂O[4][7]
Theoretical Dosage (per ppm O₂) *~2.8 ppm~1.0 ppm

*Theoretical dosage is calculated based on stoichiometry. Actual dosage may vary depending on operating conditions.

Table 2: Performance Characteristics

FeatureCarbohydrazideHydrazine
Optimal Temperature Range Effective at low and high temperatures.[1]More effective at higher temperatures (>200°C).[7]
Reaction Rate Generally slower than hydrazine at very high temperatures.[6]Rapid reaction at high temperatures.[1]
Metal Passivation Yes, forms a protective magnetite layer.[4][6]Yes, promotes the formation of a protective magnetite film.[6]
Corrosion Inhibition Suppresses corrosion of carbon steel, potentially more effectively than hydrazine at certain temperatures.[8]Effective in preventing oxygen-induced corrosion.[7]

Table 3: Decomposition Products

ConditionCarbohydrazideHydrazine
Thermal Decomposition (>150°C) Hydrolyzes to hydrazine and carbon dioxide.[9]Decomposes to ammonia, nitrogen, and hydrogen.[6][10]
Thermal Decomposition (>200°C) Decomposes to ammonia, nitrogen, and hydrogen.[9]Decomposes to ammonia, nitrogen, and hydrogen.[7][10]
Byproducts of Oxygen Scavenging Nitrogen, Water, Carbon Dioxide.[6]Nitrogen, Water.[4]

Table 4: Safety and Handling

FeatureCarbohydrazideHydrazine
Toxicity Low toxicity.[1]Highly toxic.[2]
Carcinogenicity Not classified as a carcinogen.[3][4]Probable human carcinogen.[5]
Handling Precautions Standard chemical handling procedures.Requires stringent safety measures and specialized handling.[4]
Environmental Impact Considered more environmentally friendly.[1]Poses significant environmental risks.

Reaction Mechanisms and Pathways

The following diagrams illustrate the chemical reactions involved in oxygen scavenging and thermal decomposition for both carbohydrazide and hydrazine.

Carbohydrazide_Oxygen_Scavenging Carbohydrazide (NH₂NH)₂CO Carbohydrazide Nitrogen 2N₂ Nitrogen Carbohydrazide->Nitrogen Reacts with Oxygen 2O₂ Oxygen Oxygen->Nitrogen Water 3H₂O Water CarbonDioxide CO₂ Carbon Dioxide

Caption: Oxygen scavenging reaction of Carbohydrazide.

Hydrazine_Oxygen_Scavenging Hydrazine N₂H₄ Hydrazine Nitrogen N₂ Nitrogen Hydrazine->Nitrogen Reacts with Oxygen O₂ Oxygen Oxygen->Nitrogen Water 2H₂O Water

Caption: Oxygen scavenging reaction of Hydrazine.

Thermal_Decomposition cluster_carbo Carbohydrazide Decomposition cluster_hydra Hydrazine Decomposition Carbohydrazide (NH₂NH)₂CO Carbohydrazide Hydrazine_Intermediate N₂H₄ Hydrazine Carbohydrazide->Hydrazine_Intermediate >150°C (Hydrolysis) CO2 CO₂ Carbon Dioxide Ammonia_Carbo NH₃ Ammonia Hydrazine_Intermediate->Ammonia_Carbo >200°C Nitrogen_Carbo N₂ Nitrogen Hydrazine_Intermediate->Nitrogen_Carbo >200°C Hydrogen_Carbo H₂ Hydrogen Hydrazine_Intermediate->Hydrogen_Carbo >200°C Hydrazine N₂H₄ Hydrazine Ammonia_Hydra NH₃ Ammonia Hydrazine->Ammonia_Hydra >200°C Nitrogen_Hydra N₂ Nitrogen Hydrazine->Nitrogen_Hydra >200°C Hydrogen_Hydra H₂ Hydrogen Hydrazine->Hydrogen_Hydra >200°C

Caption: Thermal decomposition pathways.

Experimental Protocols

Objective: To determine and compare the oxygen scavenging efficiency of carbohydrazide and hydrazine in a simulated boiler feedwater system.

Materials:

  • High-pressure, high-temperature autoclave or a water chemistry conditioning loop.[11]

  • Dissolved oxygen (DO) meter with a high-sensitivity sensor (e.g., electrochemical or luminescent).[12][13]

  • pH meter.

  • Conductivity meter.

  • Stock solutions of carbohydrazide and hydrazine of known concentrations.

  • Deionized water, deaerated to a low initial DO level.

  • Carbon steel coupons for corrosion analysis.[9]

  • Standard laboratory glassware and safety equipment.

Procedure:

  • System Preparation:

    • Prepare a sufficient volume of deaerated, deionized water with a known initial low concentration of dissolved oxygen (typically < 20 µg/L).[5][14]

    • Adjust the pH of the feedwater to the desired level (e.g., 9.8 ± 0.2 with ammonia for simulated secondary water chemistry).[11]

    • Place pre-weighed and cleaned carbon steel coupons in the autoclave or test loop to assess corrosion rates.[9]

  • Experimental Run:

    • Bring the system to the desired operating temperature and pressure.

    • Continuously monitor the baseline dissolved oxygen, pH, and conductivity of the feedwater.

    • Inject a predetermined concentration of the oxygen scavenger (carbohydrazide or hydrazine) into the feedwater. A typical starting concentration for evaluation could be around 0.94 mmol/kg.[11]

    • Continuously measure the dissolved oxygen concentration at the outlet of the system. Record the time taken to reach a stable, low DO level.

    • Monitor pH and conductivity at the outlet to observe any changes due to the scavenger or its decomposition products.

  • Data Collection and Analysis:

    • Record the dissolved oxygen concentration at regular intervals.

    • Calculate the oxygen scavenging rate based on the change in DO over time.

    • After the experimental run, retrieve the carbon steel coupons. Clean and re-weigh them to determine the corrosion rate (mass loss).[9]

    • Analyze the surface of the coupons for the formation of a passivation layer using appropriate techniques (e.g., visual inspection, microscopy).

  • Comparative Analysis:

    • Repeat the experiment under identical conditions using the other oxygen scavenger.

    • Compare the oxygen scavenging efficiency, reaction kinetics, and corrosion rates for both carbohydrazide and hydrazine.

Experimental_Workflow Start System Preparation (Deaerated Water, pH Adjustment) Set_Conditions Set Operating Temperature & Pressure Start->Set_Conditions Baseline_Measurement Measure Baseline (DO, pH, Conductivity) Set_Conditions->Baseline_Measurement Corrosion_Analysis Analyze Corrosion Coupons (Mass Loss, Surface Analysis) Set_Conditions->Corrosion_Analysis Inject_Scavenger Inject Oxygen Scavenger (Carbohydrazide or Hydrazine) Baseline_Measurement->Inject_Scavenger Monitor_Outlet Continuously Monitor Outlet (DO, pH, Conductivity) Inject_Scavenger->Monitor_Outlet Data_Collection Record Data at Intervals Monitor_Outlet->Data_Collection Calculate_Efficiency Calculate Scavenging Rate Data_Collection->Calculate_Efficiency Compare Compare Results for Both Scavengers Calculate_Efficiency->Compare Corrosion_Analysis->Compare

Caption: Experimental workflow for oxygen scavenger evaluation.

Conclusion

The selection of an oxygen scavenger is a critical decision that impacts operational efficiency, equipment longevity, and, most importantly, personnel and environmental safety. While hydrazine has a long history of use, the significant health risks associated with it make carbohydrazide a highly attractive and responsible alternative.[2][5] This guide provides a comprehensive overview to assist researchers and industry professionals in making an informed decision based on performance data, reaction mechanisms, and safety considerations. For many applications, the slightly different performance characteristics of carbohydrazide are a worthwhile trade-off for its substantially improved safety and environmental profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinoline-6-carbohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Quinoline-6-carbohydrazide, a compound of interest in various research applications, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile
Core Principles of Chemical Waste Management

The disposal of any hazardous chemical, including this compound, is governed by a set of fundamental principles aimed at minimizing risk and ensuring regulatory compliance. These include:

  • Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce excess.

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3]

  • Segregation: Store waste this compound separately from incompatible materials, such as strong oxidizing agents and strong acids.[4]

  • Containment: Use appropriate, leak-proof containers for waste storage. The original container is often the best option.[3]

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[2][3][5] All hazardous chemical waste must be handled by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.[3][5]

Step-by-Step Disposal Procedures

Follow these detailed steps for the safe disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

Before handling waste this compound, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Preparing for Disposal
  • Solid Waste: If you have unused or expired solid this compound, it should be disposed of in its original container if possible. If not, transfer it to a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste (Solutions): Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams to avoid unintended reactions.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealed bag or container labeled as "Hazardous Waste" with the chemical name.

Storage of Waste
  • Store all this compound waste in a designated and secure "Satellite Accumulation Area" within the laboratory.[1][6]

  • Ensure waste containers are kept closed except when adding waste.[3][5]

  • Store in a cool, dry, and well-ventilated area away from incompatible chemicals.

Disposal of Empty Containers
  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate a container, triple-rinse it with a suitable solvent that can dissolve the compound.

  • Collect the first rinsate as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[3][5]

  • After thorough rinsing and drying, deface or remove the original label and dispose of the container as regular non-hazardous waste, or as instructed by your EHS department.[2][5]

Arranging for Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your this compound waste.

  • Provide them with a clear inventory of the waste, including the chemical name and quantity.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_0 This compound Waste Stream A Start: Have this compound Waste? B Solid, Liquid, or Contaminated Material? A->B C Collect in Labeled Hazardous Waste Container B->C Solid/Liquid/Contaminated F Empty Container? B->F Empty Container D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E J End E->J G Triple Rinse with Appropriate Solvent F->G H Collect First Rinsate as Hazardous Waste G->H I Deface Label and Dispose of Container as Non-Hazardous H->I I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Quinoline-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.